Leucomycin V
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9+,13-11+/t19-,20-,21-,22+,23+,24+,25-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJOGTQLTFNMQG-KJHBSLKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043929 | |
| Record name | Leucomycin V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22875-15-6, 39405-35-1 | |
| Record name | Leucomycin V | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22875-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Turimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039405351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucomycin V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022875156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucomycin V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEUCOMYCIN V | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW9SY2S5WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Streptomyces kitasatoensis: A Prolific Source of Leucomycin V
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Streptomyces kitasatoensis as a primary producer of the macrolide antibiotic complex, leucomycin, with a specific focus on Leucomycin V. This compound is a significant component of this complex, known for its activity against a wide spectrum of pathogens.[1] This document details the biosynthetic pathways, fermentation protocols, extraction procedures, and analytical methods pertinent to the production of this compound, serving as a comprehensive resource for research and development in the field of natural product antibiotics.
Biosynthesis of the Leucomycin Complex
Streptomyces kitasatoensis produces a family of closely related macrolide antibiotics known as kitasamycins or leucomycins.[2] The composition of this complex is not fixed and can be profoundly influenced by the manipulation of fermentation conditions, particularly through the addition of metabolic precursors.
The leucomycin structure features a 16-membered lactone ring. The acyl group at the C-4" position of the mycarose sugar moiety varies, leading to different leucomycin analogues. The biosynthesis of this acyl group is directly linked to the availability of specific amino acid precursors:
-
L-Leucine: Directs biosynthesis toward the production of leucomycin A1 and A3, which are characterized by an isovaleryl group.
-
L-Valine: Directs biosynthesis toward leucomycin A4 and A5, which contain a butyryl group.
A key strategy to enhance the production of the most potent leucomycin components (A1/A3) involves the development of regulatory mutants. Wild-type S. kitasatoensis is susceptible to the leucine analog 4-azaleucine. By selecting for 4-azaleucine-resistant mutants, it is possible to isolate strains in which the α-isopropylmalate synthase—the first enzyme in the L-leucine biosynthetic pathway—is desensitized to feedback inhibition by leucine. These mutants consequently overproduce L-leucine, leading to a higher yield of a leucomycin complex predominantly composed of the A1 and A3 analogues, even without the external addition of expensive precursors.[3]
Fermentation Protocols
The industrial production of the leucomycin complex is achieved through submerged aerobic fermentation.[4] The process involves careful selection of the S. kitasatoensis strain, optimization of the culture medium, and control of physical parameters.
2.1. Strain Maintenance and Inoculum Development
Streptomyces species are typically maintained on solid agar media to promote sporulation.[5] A general protocol involves growing the culture on a suitable agar slant, followed by the preparation of a spore suspension to inoculate a seed culture.
-
Agar Growth: S. kitasatoensis NRRL 2486 can be grown on tomato paste oatmeal agar for 10-14 days at 30°C.[6]
-
Inoculum Preparation: Spores are harvested from the agar surface into a sterile 0.85% NaCl solution. This spore suspension is used to inoculate a seed fermentation flask.[6]
-
Seed Culture: The seed culture is incubated for 2-3 days to generate sufficient biomass for inoculating the main production fermenter.[5][7]
2.2. Production Fermentation
The production medium is designed to support robust growth and high antibiotic yields. The composition can vary, but generally includes complex nitrogen and carbon sources, as well as essential minerals.
| Parameter | Condition | Reference |
| Strain | Streptomyces kitasatoensis NRRL 2486 | [6] |
| Culture Type | Submerged Aerobic Fermentation | [7] |
| Temperature | 27 - 30°C | [6][7] |
| pH | 6.0 - 8.0 (maintained around 7.0) | [6] |
| Agitation | 240 - 250 rpm | [6][7] |
| Aeration | 1 volume of air per volume of medium per minute (vvm) | [7] |
| Fermentation Time | 50 - 144 hours (2 - 6 days) | [6][7] |
Table 1: Fermentation Parameters for Leucomycin Production
| Component | Concentration (% w/v) | Reference |
| Soybean Powder | 3.0 | [7] |
| Starch | 2.0 | [7] |
| Glucose | 1.0 | [7] |
| Sodium Chloride | 0.5 | [7] |
| Ammonium Sulfate | 0.3 | [7] |
| Dry Yeast | 0.5 | [7] |
| Calcium Carbonate | 0.3 | [7] |
| Potassium Phosphate (dibasic) | 0.1 | [7] |
| Urea | 0.01 | [7] |
Table 2: Example Production Fermentation Medium
2.3. Precursor Addition for Directed Biosynthesis
To enrich the fermentation broth with specific leucomycin analogues, precursors can be added to the production medium. This strategy can yield a complex containing 80-90% of the desired components.[6]
| Precursor Added | Concentration | Resulting Major Components | Reference |
| L-Valine | 5 - 10 g/L | Leucomycin A4 and A5 | [6] |
| L-Leucine | 10 g/L | Leucomycin A1 and A3 | [6] |
Table 3: Precursor Addition for Enhanced Production of Specific Leucomycins
Extraction and Purification Protocols
Following fermentation, the leucomycin complex must be recovered from the culture broth and purified. The general process involves separating the biomass, extracting the active compounds into an organic solvent, and purifying them using chromatographic techniques.[6][7]
3.1. Extraction
-
Broth Filtration: The fermentation broth is first filtered or centrifuged to remove the S. kitasatoensis mycelia.
-
Solvent Extraction: The clarified culture filtrate is extracted with a water-immiscible organic solvent. Ethyl acetate is commonly used, but other solvents such as chloroform, butyl acetate, or methylene chloride are also effective.[6] The pH of the filtrate may be adjusted to optimize extraction efficiency.
-
Concentration: The organic extracts are combined and the solvent is removed under reduced pressure (e.g., by distillation) to yield a crude antibiotic residue.[6]
3.2. Purification
-
Chromatography: The crude extract is purified using adsorption chromatography.[6][8]
-
Stationary Phase: Common adsorbents include silica gel, alumina, or magnesium silicate.
-
Mobile Phase: A solvent system is used to elute the leucomycin components from the column. An example is a mixture of chloroform and methanol.[8]
-
-
Crystallization: The purified fractions can be further refined by crystallization from a suitable solvent to obtain the final product.[6]
Analytical Methods
4.1. Potency Assay
The biological activity of the produced leucomycin is determined using a microbiological cylinder plate assay.[6]
-
Test Organism: Bacillus subtilis ATCC 6633 is used as the indicator strain.
-
Method: Diluted samples of the fermentation broth are placed in cylinders on an agar plate seeded with the test organism. The diameter of the inhibition zone is measured after incubation.
-
Quantification: The concentration is determined by comparing the zone diameter to a standard curve prepared with known concentrations of a leucomycin reference standard.[6]
4.2. Compositional Analysis
Thin-Layer Chromatography (TLC) is a rapid and effective method for evaluating the composition of the leucomycin complex.[6]
-
Stationary Phase: Silica Gel G coated plates.
-
Sample Preparation: Broth samples are extracted with ethyl acetate, dried, and redissolved at a known concentration.
-
Mobile Phase: A solvent mixture of chloroform, methanol, acetic acid, and water (e.g., 79:11:8:2 v/v) is used for development.[6]
-
Visualization: The plate is dried, sprayed with a 10% sulfuric acid solution, and heated. The individual leucomycin components appear as distinct spots.
-
Analysis: The composition is evaluated by comparing the spots from the sample to those of pure leucomycin A1 and A5 standards, often with densitometric analysis for semi-quantitative results.[6]
References
- 1. This compound | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Biosynthesis of Kitasamycin(Leucomycin) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA1046438A - Production of kitasamycin (leucomycin) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]
- 7. US3630846A - Antibiotic production using streptomyces kitasatoensis - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Leucomycin V chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Leucomycin V
Introduction
This compound is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] As a member of the leucomycin complex, it serves as a foundational structure for other related antibiotics, such as josamycin. This guide provides a detailed examination of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure
This compound is a complex natural product characterized by a 16-membered macrolide ring, which is a large lactone.[2][3][4] Attached to this aglycone core are two deoxy sugars, L-mycarose and D-mycaminose, linked via glycosidic bonds.
The aglycone is a polyketide, featuring multiple hydroxyl groups, methyl substitutions, a conjugated diene system, and an aldehyde group. The D-mycaminose sugar is further characterized by a dimethylamino group, which is crucial for its biological activity. The second sugar, L-mycarose, is attached to the D-mycaminose.
The systematic IUPAC name for this compound is 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde.[1]
Structural Relationship to Josamycin
This compound is the direct precursor to the more commonly known antibiotic, josamycin (also known as Leucomycin A3). Josamycin is formed by the acylation of the hydroxyl groups on the mycarose and aglycone moieties of this compound. Specifically, josamycin is this compound 3-acetate 4B-(3-methylbutanoate).[5][6][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C35H59NO13 | [1][8] |
| Molecular Weight | 701.8 g/mol | [1] |
| CAS Number | 22875-15-6 | [1] |
| Boiling Point (Predicted) | 851.7 ± 65.0 °C | [9] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [9] |
| pKa (Predicted) | 13.06 ± 0.70 | [9] |
Stereochemistry
The biological activity of macrolide antibiotics is highly dependent on their three-dimensional structure. This compound possesses a large number of stereocenters, leading to a complex and specific stereochemistry.
Absolute Configuration
The absolute configuration of the chiral centers in this compound has been determined and is specified in its IUPAC name. The molecule has 16 defined stereocenters.[8][10] The stereochemical descriptors for the main carbon backbone and the sugar moieties are as follows:
-
Aglycone Ring: 4R, 5S, 6S, 7R, 9R, 10R, 16R
-
Conjugated Diene: 11E, 13E
-
D-Mycaminose: 2S, 3R, 4R, 5S, 6R
-
L-Mycarose: 2S, 4R, 5S, 6S
This precise spatial arrangement of atoms is critical for the molecule's ability to bind to the bacterial ribosome and inhibit protein synthesis.
Caption: A diagram illustrating the key structural components of this compound.
Experimental Protocols for Structural Elucidation
The determination of the complex chemical structure and stereochemistry of macrolides like this compound relies on a combination of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the constitution and relative stereochemistry of complex organic molecules.
-
Methodology:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1D NMR (¹H and ¹³C): Proton and carbon NMR spectra are acquired to identify the types and number of hydrogen and carbon atoms present. Chemical shifts and coupling constants provide information about the local chemical environment and connectivity.
-
2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to establish proton-proton couplings and thus identify adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton and the positions of substituents.
-
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are performed to determine the spatial proximity of protons, which is vital for deducing the relative stereochemistry of the chiral centers and the conformation of the macrolide ring.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry is employed to determine the exact molecular formula.
-
Methodology:
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is used to generate gas-phase ions of the intact molecule with minimal fragmentation.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision using an analyzer like a Time-of-Flight (TOF) or Orbitrap. This allows for the unambiguous determination of the elemental composition (e.g., C35H59NO13).
-
Tandem MS (MS/MS): Fragmentation of the parent ion is induced, and the masses of the resulting fragments are analyzed. This provides valuable information about the sequence and identity of the sugar units and the structure of the aglycone.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive method for determining the absolute stereochemistry of a molecule.
-
Methodology:
-
Crystallization: High-quality single crystals of this compound or a suitable derivative are grown from a solution. This is often the most challenging step.
-
Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be deduced.
-
Absolute Configuration Determination: By analyzing the anomalous dispersion effects, particularly if heavy atoms are present or can be introduced, the absolute configuration (R/S) of each stereocenter can be unambiguously established.[11]
-
Caption: A logical workflow for the structural and stereochemical elucidation of this compound.
Conclusion
This compound is a structurally intricate macrolide antibiotic with a well-defined chemical structure and absolute stereochemistry. Its 16-membered lactone ring, adorned with two deoxy sugars and multiple chiral centers, presents a significant synthetic and analytical challenge. A thorough understanding of its stereochemical features is paramount for comprehending its mechanism of action, designing new derivatives with improved pharmacological profiles, and advancing the field of macrolide-based drug development. The methodologies outlined provide a framework for the comprehensive characterization of such complex natural products.
References
- 1. This compound | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. josamycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Leucomycin A3 | CymitQuimica [cymitquimica.com]
- 4. publications.iupac.org [publications.iupac.org]
- 5. Josamycin [drugfuture.com]
- 6. Josamycin | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. GSRS [precision.fda.gov]
- 9. This compound CAS#: 22875-15-6 [chemicalbook.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Crystal and molecular structure and absolute configuration of lincomycin hydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Leucomycin V on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin V, a member of the 16-membered macrolide antibiotic family, exerts its antibacterial effect by targeting the bacterial ribosome, the essential cellular machinery responsible for protein synthesis. This guide provides a detailed examination of the molecular mechanisms underlying this compound's interaction with the bacterial ribosome, focusing on its binding site, its impact on nascent peptide elongation, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: Inhibition of Protein Synthesis
This compound is a potent inhibitor of bacterial protein synthesis.[1] Its primary mechanism involves binding to the 50S large ribosomal subunit, thereby physically obstructing the passage of the nascent polypeptide chain through the ribosomal exit tunnel.[1][2] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at high concentrations.[3]
Binding to the 50S Ribosomal Subunit
This compound, like other macrolides, binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][2] This binding site is a narrow passage through which newly synthesized polypeptide chains emerge from the peptidyl transferase center (PTC), the catalytic core of the ribosome where peptide bonds are formed. The high affinity of macrolides for this site is a key determinant of their efficacy.[2]
Quantitative Analysis of this compound-Ribosome Interaction
The interaction between this compound and the bacterial ribosome has been quantified, providing insights into its potency.
| Parameter | Value | Organism | Reference |
| Dissociation Constant (Kd) | 5.5 nM | E. coli | [4] |
| Average Lifetime on Ribosome | 3 hours | E. coli | [4] |
| IC50 (Protein Synthesis) | Not explicitly found for E. coli. For context, the IC50 for the 16-membered macrolide tylosin in an in vitro translation system is in the low micromolar range. | E. coli (contextual) | [5] |
Structural Insights into the this compound-Ribosome Complex
The following diagram illustrates the general binding site of 16-membered macrolides within the 50S ribosomal subunit.
Detailed Mechanism: Context-Dependent Ribosome Stalling
The inhibitory action of this compound is not merely a simple blockage of the exit tunnel. Instead, it is a nuanced, context-dependent process that is influenced by the amino acid sequence of the nascent polypeptide chain.[1] Josamycin (this compound) has been shown to slow the formation of the first peptide bond in an amino acid-dependent manner and can completely inhibit the formation of the second or third peptide bond, depending on the specific peptide sequence.[4] This is in contrast to 14-membered macrolides like erythromycin, which typically allow for the synthesis of longer peptide chains before inducing ribosome stalling.[4]
This context-dependent inhibition suggests an allosteric communication network between the NPET and the PTC. The binding of this compound, in conjunction with specific nascent peptide sequences, induces conformational changes in the ribosome that are transmitted to the PTC, thereby inhibiting its catalytic activity.
The following diagram illustrates the workflow for investigating context-dependent stalling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Translation Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).
Materials:
-
Cell-free transcription-translation system (e.g., PURExpress®)[6]
-
DNA template encoding a reporter protein (e.g., luciferase or GFP)
-
This compound stock solution of known concentration
-
Amino acid mixture (including a radiolabeled amino acid, e.g., 35S-methionine, or a fluorescently labeled tRNA)
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of this compound in the reaction buffer.
-
Set up the in vitro translation reactions in individual tubes or a microplate. Each reaction should contain the cell-free system, DNA template, amino acid mixture, and a specific concentration of this compound. Include a no-antibiotic control and a no-template control.
-
Incubate the reactions at the optimal temperature (e.g., 37°C) for a specified time (e.g., 1 hour).
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and then ethanol to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of each filter using a scintillation counter or the fluorescence using a plate reader.
-
Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.[5][7]
Toeprinting Assay for Ribosome Stalling
This technique maps the precise location of a stalled ribosome on an mRNA template.
Materials:
-
In vitro coupled transcription-translation system
-
Linear DNA template containing a T7 promoter and the gene of interest
-
This compound
-
A reverse transcriptase primer that binds downstream of the potential stall site
-
Reverse transcriptase
-
dNTPs
-
Denaturing polyacrylamide gel
Procedure:
-
Perform an in vitro transcription-translation reaction in the presence and absence of this compound.
-
After allowing translation to proceed, add the reverse transcriptase primer to the reaction mixture and anneal it to the mRNA.
-
Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome.
-
Terminate the reverse transcription reaction and denature the products.
-
Separate the cDNA products by size on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same DNA template.
-
The appearance of a specific band in the presence of this compound that is absent or reduced in its absence indicates the position of the stalled ribosome. The "toeprint" is typically 15-16 nucleotides downstream from the first nucleotide of the codon in the P-site of the stalled ribosome.[6][8][9]
Nitrocellulose Filter Binding Assay for Ribosome-Antibiotic Interaction (Kd Determination)
This assay measures the binding affinity (dissociation constant, Kd) of a radiolabeled antibiotic to ribosomes.
Materials:
-
Purified 70S ribosomes
-
Radiolabeled this compound (e.g., 3H- or 14C-labeled)
-
Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)
-
Nitrocellulose filters (0.45 µm pore size)
-
Washing buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of reaction mixtures containing a fixed concentration of ribosomes and varying concentrations of radiolabeled this compound.
-
Incubate the mixtures at the desired temperature to allow binding to reach equilibrium.
-
Filter each reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and ribosome-bound antibiotic will be retained on the filter, while free antibiotic will pass through.[10][11][12]
-
Wash the filters with cold washing buffer to remove any non-specifically bound antibiotic.
-
Place each filter in a scintillation vial with scintillation fluid and measure the radioactivity.
-
Plot the amount of bound antibiotic as a function of the free antibiotic concentration.
-
Determine the Kd from the saturation binding curve.[12]
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis that acts by binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel. Its mechanism is characterized by a high binding affinity and a context-dependent mode of action that leads to ribosome stalling at specific nascent peptide sequences. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other macrolide antibiotics, which is crucial for understanding their therapeutic potential and for the development of novel antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Ribosomal stalling landscapes revealed by high-throughput inverse toeprinting of mRNA libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A double-filter method for nitrocellulose-filter binding: application to protein-nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of ribosomal protein-RNA complexes by nitrocellulose membrane filtration: equilibrium binding studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of the Leucomycin V Macrolide Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucomycin V, a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis, exerts its antibacterial activity by inhibiting protein synthesis. The biosynthesis of its macrolide core is a complex process orchestrated by a Type I polyketide synthase (PKS) assembly line. This technical guide provides a detailed exploration of the biosynthetic pathway of the this compound macrolide ring, integrating genetic and biochemical data. It outlines the modular organization of the leucomycin PKS, the enzymatic activities of its constituent domains, and the precursor units that form the polyketide chain. Furthermore, this document details relevant experimental protocols, including isotopic labeling and gene disruption techniques, and presents available quantitative data to offer a comprehensive resource for researchers in natural product biosynthesis and drug development.
Introduction
Leucomycins are a family of 16-membered macrolide antibiotics with significant activity against Gram-positive bacteria. This compound is a prominent member of this family, characterized by a polyketide-derived macrolactone ring, which is subsequently glycosylated. The biosynthesis of this macrolide ring is a classic example of a modular Type I polyketide synthase (PKS) system, a multi-enzyme complex that functions as an assembly line to construct complex natural products from simple acyl-CoA precursors. Understanding the intricacies of this biosynthetic pathway is crucial for efforts in combinatorial biosynthesis to generate novel, more effective antibiotic derivatives.
The Leucomycin Biosynthetic Gene Cluster
The genetic blueprint for leucomycin biosynthesis is located in a dedicated gene cluster within the genome of Streptomyces kitasatoensis. The Minimum Information about a Biosynthetic Gene cluster (MIBiG) database has an entry for a leucomycin biosynthetic gene cluster, BGC0002452, which is approximately 96.8 kb in length and contains 51 putative genes[1]. This cluster encodes the large, modular PKS enzymes responsible for the assembly of the macrolide core, as well as genes for precursor supply, post-PKS modifications, regulation, and self-resistance.
The Polyketide Synthase Assembly Line
The biosynthesis of the this compound macrolide ring is proposed to proceed through a series of condensation reactions catalyzed by a modular Type I PKS. Each module is responsible for one cycle of chain elongation and comprises several enzymatic domains.
Modular Organization and Domain Function
A typical PKS module contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. Additionally, modules may contain a ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domain, which modify the β-keto group formed after each condensation. The final module contains a thioesterase (TE) domain that catalyzes the release and cyclization of the completed polyketide chain.
Based on the structure of related 16-membered macrolides and early precursor feeding studies, the leucomycin aglycone is assembled from a combination of acetate and propionate-derived extender units.
Precursor Supply
The building blocks for polyketide synthesis are derived from primary metabolism. Acetyl-CoA is carboxylated to malonyl-CoA, and propionyl-CoA is carboxylated to methylmalonyl-CoA. These activated precursors are then loaded onto the PKS by the AT domains of the respective modules. Feeding studies with isotopically labeled precursors have been instrumental in elucidating the origin of the carbon backbone of macrolides. For the related leucomycin A3, studies using ¹³C-labeled precursors confirmed the incorporation of acetate, propionate, and methionine[2].
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, studies on the inhibition of leucomycin production by cerulenin, an inhibitor of fatty acid and polyketide biosynthesis, provide some insights. In resting cells of S. kitasatoensis, a cerulenin concentration of 1.5 µg/mL was sufficient to achieve 50% inhibition of leucomycin synthesis. This study also demonstrated that cerulenin specifically inhibits the incorporation of [¹⁴C]acetate into leucomycin, confirming the polyketide origin of the macrolide ring.
| Inhibitor | Organism | Effect | Concentration for 50% Inhibition | Reference |
| Cerulenin | Streptomyces kitasatoensis (resting cells) | Inhibition of leucomycin biosynthesis | 1.5 µg/mL | [3] |
Experimental Protocols
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into the final natural product.
Objective: To determine the precursor units of the this compound macrolide ring.
Protocol Outline:
-
Culture Preparation: Streptomyces kitasatoensis is grown in a suitable production medium.
-
Precursor Feeding: At a specific time point during fermentation (e.g., late exponential phase), isotopically labeled precursors (e.g., [1-¹³C]acetate, [1-¹³C]propionate, [methyl-¹³C]methionine) are added to the culture.
-
Fermentation: The fermentation is continued for a period to allow for the incorporation of the labeled precursors into this compound.
-
Extraction and Purification: this compound is extracted from the culture broth and mycelium using organic solvents and purified by chromatographic techniques such as HPLC.
-
Analysis: The purified this compound is analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and/or Mass Spectrometry (MS) to determine the position and extent of isotope incorporation.
Gene Disruption via Homologous Recombination
Gene knockout studies are essential to confirm the function of specific genes within the biosynthetic cluster.
Objective: To inactivate a putative PKS gene in the leucomycin biosynthetic cluster and observe the effect on this compound production.
Protocol Outline:
-
Construct Design: A disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by homologous regions upstream and downstream of the target gene is constructed.
-
Vector Construction: The disruption cassette is cloned into a suitable delivery vector that cannot replicate in Streptomyces.
-
Conjugation: The engineered vector is transferred from E. coli to S. kitasatoensis via intergeneric conjugation.
-
Selection of Mutants: Exconjugants are selected based on the antibiotic resistance conferred by the disruption cassette. Double-crossover homologous recombination events leading to the replacement of the target gene with the disruption cassette are identified by screening for the loss of a vector-borne marker.
-
Verification: The gene knockout is confirmed by PCR analysis and Southern blotting.
-
Phenotypic Analysis: The mutant strain is fermented, and the culture extract is analyzed by HPLC or LC-MS to confirm the abolishment of this compound production.
Post-PKS Modifications
Following the synthesis and cyclization of the polyketide chain by the PKS, the macrolactone intermediate undergoes a series of tailoring reactions, including glycosylation and hydroxylation, to yield the final bioactive this compound. These reactions are catalyzed by enzymes encoded by other genes within the biosynthetic cluster.
Conclusion
The biosynthesis of the this compound macrolide ring is a fascinating and complex process that relies on the coordinated action of a modular Type I polyketide synthase. While the general principles of this pathway are understood, further research, including the complete annotation of the biosynthetic gene cluster and detailed biochemical characterization of the PKS enzymes, is required to fully elucidate the molecular details. The experimental approaches outlined in this guide provide a framework for future investigations aimed at unraveling the remaining questions and harnessing the biosynthetic machinery for the production of novel antibiotics.
References
Leucomycin V physical and chemical properties
An In-depth Technical Guide on the Core Physical and Chemical Properties of Leucomycin V
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, a macrolide antibiotic. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes tabulated quantitative data, detailed experimental methodologies, and a visualization of the mechanism of action.
Core Physical and Chemical Properties
This compound is a member of the leucomycin complex, a group of macrolide antibiotics produced by Streptomyces kitasatoensis. Its structure consists of a 16-membered lactone ring glycosidically linked to a disaccharide moiety. The physical and chemical characteristics of this compound are crucial for its formulation, delivery, and biological activity.
Data Presentation
The following tables summarize the key physical and chemical properties of this compound and its closely related analogs. Due to the limited availability of specific experimental data for this compound, values for related compounds are provided for comparative purposes.
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₅₉NO₁₃ | [1][2][3] |
| Molecular Weight | 701.84 g/mol | [1][2][3][4][5] |
| CAS Number | 22875-15-6 | [1][2][4][5] |
| Appearance | White to off-white crystalline powder |
Table 2: Solubility Profile of Leucomycin Analogs
| Solvent | Solubility Description | Source(s) |
| Water | Limited solubility / Practically insoluble | [6][7][8] |
| Methanol | Soluble / Very soluble | [6][7][8][9] |
| Ethanol | Soluble / Very soluble | [6][7][8][9] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6][7][8][10] |
| Dimethylformamide (DMF) | Soluble | [6][7][8] |
| Acetonitrile | Very soluble | [9] |
Table 3: Estimated Melting Point of Leucomycin Analogs
| Leucomycin Analog | Melting Point (°C) | Source(s) |
| Leucomycin A5 | ~120 (decomposes) | [11] |
| Leucomycin A6 | 136.5 | [12] |
Mechanism of Action
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S ribosomal subunit, which interferes with the translocation step of polypeptide chain elongation.
Experimental Protocols
This section details the methodologies for determining the key physical and chemical properties of this compound. These protocols are based on standard pharmaceutical analysis techniques for macrolide antibiotics.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2][13][14][15][16]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[2][13][15]
-
Heating: The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature just below the expected melting point, followed by a slower ramp of 1-2 °C per minute near the melting point.[14]
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[2][14]
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various solvents.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.[1][3][4]
-
Equilibration: The flask is agitated in a constant temperature water bath or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][3][4][17]
-
Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.22 µm PTFE) or centrifuged to separate the undissolved solid from the saturated solution.[1][4]
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[1][4] A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved this compound.
Spectral Analysis
Objective: To elucidate the molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei.
Methodology:
-
Sample Preparation: A small, precise amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer. Both ¹H NMR and ¹³C NMR spectra are acquired. For complex molecules like macrolides, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are often necessary for complete structural assignment.[18][19][20][21]
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks in the 2D spectra are analyzed to determine the connectivity of atoms and the overall structure of the molecule.[20][21]
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) to prevent fragmentation of the parent molecule.[22][23][24]
-
Ionization: In the ESI source, the sample is nebulized and subjected to a high voltage, creating charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M+Na]⁺) are formed.[23][24]
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry can provide a highly accurate molecular weight, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide structural information.
Objective: To identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[25]
-
Data Acquisition: The sample is placed in an FT-IR spectrometer, and an infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Data Analysis: The absorption bands in the spectrum are correlated with specific functional groups (e.g., C=O, O-H, C-O, N(CH₃)₂) present in the molecule, providing a fingerprint of its chemical structure.[25][26][27][28][29]
Conclusion
This technical guide provides a consolidated resource on the physical and chemical properties of this compound. While specific experimental data for some properties of this compound remain elusive, the information presented, including data from closely related analogs and detailed experimental protocols, offers a robust foundation for researchers and drug development professionals. The provided methodologies can be adapted to generate specific data for this compound, aiding in its further development and application.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. westlab.com [westlab.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. bioaustralis.com [bioaustralis.com]
- 7. toku-e.com [toku-e.com]
- 8. bioaustralis.com [bioaustralis.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. apexbt.com [apexbt.com]
- 11. 18361-45-0・Leucomycin A5・125-06301[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 12. 18361-48-3 CAS MSDS (leucomycin A6) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. thinksrs.com [thinksrs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. davjalandhar.com [davjalandhar.com]
- 16. byjus.com [byjus.com]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. An analysis of the 1H and 13C NMR spectra of the macrolide antibiotic, neoisomidecamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assignments of the 13C and 1H NMR spectra of azithromycin in CDCl3 | Semantic Scholar [semanticscholar.org]
- 20. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 21. researchgate.net [researchgate.net]
- 22. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 23. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. research.monash.edu [research.monash.edu]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Spectroscopic Identification of Bacteria Resistance to Antibiotics by Means of Absorption of Specific Biochemical Groups and Special Machine Learning Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Components of the Leucomycin Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Leucomycin Complex
The Leucomycin complex, commercially often referred to as Kitasamycin, is a mixture of macrolide antibiotics produced by the fermentation of Streptomyces kitasatoensis.[1][2][3][4] These compounds are characterized by a 16-membered macrocyclic lactone ring, to which two sugar moieties, mycaminose and mycarose, are attached. The Leucomycin complex exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis.[4] Due to its multicomponent nature, the analysis and quantification of the individual constituents are critical for quality control and understanding its overall therapeutic efficacy. This guide provides a detailed overview of the core components, their quantitative composition, the underlying mechanism of action, and the experimental protocols for their analysis.
Core Components and Chemical Structures
The Leucomycin complex is comprised of several structurally related analogues. The primary components are designated as Leucomycin A1, A3, A4, A5, A6, A7, A9, and A13.[5] The structural variation among these components lies in the acyl groups attached at the C-3 position of the lactone ring and the C-4" position of the mycarose sugar. This structural diversity arises from the biosynthetic pathway's ability to incorporate different short-chain carboxylic acid precursors.[6]
The generalized structure of the main Leucomycin A components is depicted below, with the variable R1 and R2 groups defining the specific analogue.
-
R1 (at C-3): Typically an acetyl group.
-
R2 (at C-4"): Varies, for example, isovaleryl, butyryl, or propionyl groups.
Quantitative Composition
The relative abundance of the individual components within the Leucomycin complex can vary. However, commercial preparations of Kitasamycin have defined ranges for the major constituents to ensure consistent potency and quality. The Japanese Pharmacopoeia specifies the following composition for Kitasamycin:[1]
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Relative Abundance (%) |
| Leucomycin A1 | C40H67NO14 | 785.96 | 3 - 12 |
| Leucomycin A4 | C41H69NO15 | 827.99 | 5 - 25 |
| Leucomycin A5 | C39H65NO14 | 771.93 | 40 - 70 |
| Other Components (A3, A6, A7, A9, A13, etc.) | Variable | Variable | Not specified |
Table 1: Quantitative composition of major Leucomycin A components in Kitasamycin.[1]
The quantification of minor components such as Leucomycin A3, A6, A7, A9, and A13 is often challenging due to the lack of commercially available reference standards.[1]
Mechanism of Action
The primary mechanism of action for the Leucomycin complex, consistent with other macrolide antibiotics, is the inhibition of bacterial protein synthesis.[4] The components of the complex bind to the 50S subunit of the bacterial ribosome. This binding occurs within the nascent peptide exit tunnel (NPET), in close proximity to the peptidyl transferase center (PTC).[5] By partially occluding this tunnel, the macrolides interfere with the elongation of the polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. This ultimately results in the cessation of protein synthesis and a bacteriostatic effect.[5]
Furthermore, some studies suggest that 16-membered macrolides, including the Leucomycins, may also interfere with the assembly of the 50S ribosomal subunit itself, presenting a secondary mechanism of antibacterial action.[3]
Caption: Mechanism of action of the Leucomycin complex on the bacterial ribosome.
Experimental Protocols
The analysis of the Leucomycin complex requires robust analytical methodologies to separate and quantify its various components. High-Performance Liquid Chromatography (HPLC) is the most common technique employed, often coupled with various detectors for enhanced sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the routine analysis of the Leucomycin complex in bulk drug substances and pharmaceutical formulations.[7]
Sample Preparation:
-
Accurately weigh an amount of the Leucomycin complex or its formulation equivalent to approximately 30 mg (potency).
-
Dissolve the sample in 10 mL of methanol.
-
Further dilute with water to a final volume of 100 mL to create a standard stock solution.
-
This stock solution can be further diluted with the mobile phase to achieve the desired concentration for analysis.[1]
Chromatographic Conditions:
| Parameter | Specification |
| Column | Octylsilanized silica gel for liquid chromatography (5 µm particle size), 4.6 mm internal diameter x 15 cm length. |
| Mobile Phase | A mixture of a buffered aqueous solution, methanol, and acetonitrile. The aqueous buffer is prepared by adjusting a solution of ammonium acetate (77 in 500) to pH 5.5 with diluted phosphoric acid (1 in 150). The final mobile phase composition is a 370:580:50 (v/v/v) mixture of the aqueous buffer, methanol, and acetonitrile. |
| Flow Rate | Adjusted so that the retention time of Leucomycin A5 is approximately 8 minutes. |
| Column Temperature | 40°C |
| Detection | UV spectrophotometer at a wavelength of 232 nm. |
| Injection Volume | 5 µL |
Table 2: HPLC parameters for the analysis of the Leucomycin complex (Kitasamycin).[1]
Caption: General workflow for the HPLC analysis of the Leucomycin complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the individual components of the Leucomycin complex and can also be used for quantitative analysis (qNMR).
Sample Preparation for NMR:
-
Dissolve approximately 15 mg of the isolated Leucomycin component or the entire complex in a suitable deuterated solvent (e.g., deuterated chloroform, methanol, or water).[2]
-
For quantitative analysis, a known amount of an internal standard (e.g., 1,4-dinitrobenzene) is added to the sample.[2]
-
Transfer the solution to an NMR tube.
NMR Experimental Parameters:
-
1D NMR: Standard 1H and 13C NMR experiments are performed to obtain initial structural information. For qNMR, a sufficient relaxation delay (e.g., 64 seconds) must be used to ensure accurate integration.[2]
-
2D NMR: A suite of 2D NMR experiments, including COSY, HSQC, HMBC, and ROESY, are employed for complete structural assignment and conformational analysis.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for the identification and structural characterization of the Leucomycin components and their impurities.
LC-MS/MS Parameters:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for macrolides.[5]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzers can be used. High-resolution mass spectrometry (HRMS) is particularly useful for determining elemental compositions.
-
Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions, which provide structural information about the lactone ring and the sugar moieties. Diagnostic fragment ions for desosamine-containing macrolides can be used for selective detection.
-
Data Acquisition: Data can be acquired in full scan mode to identify all present ions or in Multiple Reaction Monitoring (MRM) mode for targeted quantification of specific components.
Caption: Logical relationship between analytical techniques for Leucomycin analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Kitasamycin [sitem.herts.ac.uk]
- 3. Kitasamycin - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. [Identification of the components and products of hydrolysis in acetylleucomycin by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Kitasamycin(Leucomycin) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmda.go.jp [pmda.go.jp]
An In-depth Technical Guide to the Antibacterial Spectrum of Kitasamycin and Leucomycin V
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kitasamycin and Leucomycin V are members of the 16-membered macrolide antibiotic family, produced by fermentation of Streptomyces kitasatoensis.[1][2] These compounds exhibit a broad spectrum of activity, primarily against Gram-positive bacteria, as well as certain Gram-negative species, mycoplasmas, and some anaerobic bacteria.[3] Their mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. This guide provides a comprehensive overview of the antibacterial spectrum of Kitasamycin and this compound, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of their mechanism of action and experimental workflows.
Introduction
Kitasamycin is a complex of macrolide antibiotics, with this compound being one of its components.[2] Often, the terms are used interchangeably in literature, reflecting their similar biological activities.[1] These antibiotics are characterized by a 16-membered lactone ring, which confers a distinct antibacterial profile compared to the more common 14- and 15-membered macrolides. This document serves as a technical resource for researchers and professionals in drug development, offering a detailed examination of the in vitro activity of Kitasamycin and this compound against a range of clinically relevant bacteria.
Antibacterial Spectrum: Quantitative Data
The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[4] The following tables summarize the MIC values for Kitasamycin and this compound against various bacterial species. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.
Gram-Positive Bacteria
Kitasamycin and this compound demonstrate significant potency against a wide array of Gram-positive bacteria, including clinically important pathogens such as Staphylococcus aureus and Streptococcus species.
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Penicillin-sensitive) | Kitasamycin | - | - | 1.56 (98% inhibited)[4] |
| Staphylococcus aureus (Penicillin-resistant) | Kitasamycin | - | - | 1.56 (99% inhibited)[4] |
| Streptococcus pyogenes | Kitasamycin | - | - | 0.39 (100% inhibited)[4] |
| Streptococcus pneumoniae | Kitasamycin | - | - | 1.56 (100% inhibited)[4] |
Table 1: In Vitro Activity of Kitasamycin against Selected Gram-Positive Cocci.
Mycoplasma Species
Macrolide antibiotics are a cornerstone in the treatment of infections caused by Mycoplasma species, which lack a cell wall and are intrinsically resistant to many classes of antibiotics.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) |
| Mycoplasma gallisepticum | Kitasamycin | Varies with inoculum size[5] |
Table 2: In Vitro Activity of Kitasamycin against Mycoplasma gallisepticum. Note: The MIC of Kitasamycin against M. gallisepticum is influenced by the concentration of the organisms.[5]
Anaerobic Bacteria
Kitasamycin and this compound also exhibit activity against certain anaerobic bacteria, which are a common cause of infections in various body sites.
| Bacterial Species | Antibiotic | Concentration for 100% Inhibition (µg/mL) |
| Bacteroides fragilis | Josamycin (a Leucomycin) | ≤3.12[6] |
| Bacteroides species | Josamycin (a Leucomycin) | ≤3.12[6] |
Table 3: In Vitro Activity of Josamycin (a Leucomycin) against Anaerobic Bacteria.
Gram-Negative Bacteria
The activity of Kitasamycin and this compound against Gram-negative bacteria is generally limited. The outer membrane of most Gram-negative bacteria presents a barrier to the penetration of macrolides. However, they show some activity against specific Gram-negative species.[1][3]
Further research is required to establish a comprehensive MIC distribution for Kitasamycin and this compound against a broader range of Gram-negative bacteria.
Experimental Protocols for MIC Determination
The determination of MIC values is crucial for assessing the susceptibility of bacteria to antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for these procedures.[7][8] The two most common methods are broth microdilution and agar dilution.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth.
References
- 1. CAS 1392-21-8: kitasamycin | CymitQuimica [cymitquimica.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. medkoo.com [medkoo.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 6. In vitro susceptibility of common clinical anaerobic and aerobic isolates against josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pid-el.com [pid-el.com]
- 8. megumed.de [megumed.de]
The Role of Leucomycin V as a Macrolide Antibiotic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucomycin V is a member of the leucomycin complex, a group of 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1][] Like other macrolides, this compound exhibits a potent inhibitory effect on bacterial protein synthesis, conferring a broad spectrum of activity, particularly against Gram-positive bacteria.[3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, antibacterial spectrum, and the experimental methodologies used to characterize its activity. The information presented herein is intended to support researchers and professionals in the fields of microbiology, pharmacology, and drug development.
Introduction
The leucomycin complex is a mixture of several structurally related macrolide compounds, designated as leucomycins A1, A3 through A9, A13, B1 through B4, U, and V.[] These components share a common 16-membered lactone ring and differ in the acyl groups at the C-3 and C-4'' positions. This compound is a significant component of this complex and contributes to its overall antibacterial efficacy. The primary mechanism of action for the leucomycin complex, including this compound, is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[] This mode of action makes it an effective agent against a range of Gram-positive pathogens, some Gram-negative cocci, and other microorganisms such as Mycoplasma.[3]
Mechanism of Action
This compound, as a macrolide antibiotic, functions by arresting protein synthesis in susceptible bacteria. This is achieved through a specific interaction with the bacterial ribosome.
Signaling Pathway: Inhibition of Bacterial Protein Synthesis by this compound
The following diagram illustrates the key steps in the mechanism of action of this compound.
Caption: Mechanism of this compound action on the bacterial ribosome.
The binding of this compound to the 50S ribosomal subunit occurs within the polypeptide exit tunnel, near the peptidyl transferase center. This binding sterically obstructs the passage of the nascent polypeptide chain, leading to the inhibition of peptide chain elongation. Consequently, peptidyl-tRNA prematurely dissociates from the ribosome, resulting in the cessation of protein synthesis and ultimately inhibiting bacterial growth.
Antibacterial Spectrum and Potency
This compound demonstrates a broad spectrum of activity, primarily against Gram-positive bacteria. The leucomycin complex has also shown efficacy against some Gram-negative cocci, spirochetes, Rickettsia, and Chlamydia.
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Leucomycin A13, a major and potent component of the leucomycin complex, against several key bacterial species. These values provide a representative indication of the potency of the leucomycin complex.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | - | 0.16 |
| Bacillus subtilis | - | 0.16 |
| Micrococcus luteus | - | 0.08 |
| Escherichia coli | - | >10 |
Data sourced from studies on Leucomycin A13.
Pharmacokinetics
| Parameter | Value | Species | Notes |
| Mean Serum Half-life | 1.5 hours | Human | After oral administration. |
| Protein Binding | ~15% | Human Serum | Significantly lower than many other macrolides. |
| Tissue Distribution | Concentrates in lung tissue | Human | Concentrations in lung tissue are 2-3 times higher than in blood. |
Data sourced from pharmacokinetic studies of josamycin.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial isolate.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 10 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 110 µL.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
In Vitro Protein Synthesis Inhibition Assay
This protocol provides a conceptual framework for an in vitro assay to confirm the inhibitory effect of this compound on bacterial protein synthesis.
Workflow for In Vitro Protein Synthesis Inhibition Assay
Caption: Workflow for an in vitro protein synthesis inhibition assay.
Methodology:
-
Preparation of S30 Cell-Free Extract: Prepare a cell-free extract from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for transcription and translation.
-
Reaction Setup: In a microcentrifuge tube, combine the S30 extract, a mixture of amino acids (one of which is radiolabeled, e.g., ³⁵S-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., luciferase mRNA).
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at 37°C for a specified period (e.g., 60 minutes) to allow for protein synthesis.
-
Quantification of Protein Synthesis:
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter membrane.
-
Measure the amount of incorporated radiolabeled amino acid using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-antibiotic control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Conclusion
This compound is a key component of the leucomycin macrolide complex with significant antibacterial activity against Gram-positive pathogens. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, makes it a subject of interest for antimicrobial research and development. The experimental protocols detailed in this guide provide a foundation for the further characterization and evaluation of this compound and other macrolide antibiotics. Further research to elucidate the specific pharmacokinetic profile of this compound and to expand the understanding of its in vivo efficacy is warranted.
References
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Leucomycin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin V is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] Like other macrolides, it is primarily effective against Gram-positive bacteria. The mechanism of action for macrolide antibiotics involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This document provides detailed protocols for determining the in vitro antibacterial susceptibility of bacterial isolates to this compound using standardized methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method.
It is important to note that while standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are referenced, specific interpretive criteria (breakpoints) for this compound have not been established by these organizations.[2][3] Therefore, results should be reported as quantitative MIC values (in µg/mL) or zone diameters (in mm), and interpretation will require correlation with pharmacokinetic/pharmacodynamic data and clinical outcomes.
Data Presentation
Quantitative data from susceptibility testing should be summarized for clear comparison. Below are template tables for presenting MIC and disk diffusion data.
Table 1: Minimum Inhibitory Concentration (MIC) Distribution of this compound against Test Isolates
| Organism (n=...) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | |||
| Streptococcus pneumoniae | |||
| Enterococcus faecalis | |||
| [Other Organism] |
MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited. MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.
Table 2: Disk Diffusion Zone Diameters for this compound against Test Isolates
| Organism (n=...) | Zone Diameter Range (mm) | Mean Zone Diameter (mm) | Standard Deviation |
| Staphylococcus aureus | |||
| Streptococcus pneumoniae | |||
| Enterococcus faecalis | |||
| [Other Organism] |
Table 3: Quality Control (QC) Results for this compound Susceptibility Testing
| QC Strain | Test Method | Parameter | Acceptable Range | Observed Value |
| S. aureus ATCC® 29213™ | Broth Microdilution | MIC (µg/mL) | [To be determined] | |
| S. aureus ATCC® 25923™ | Disk Diffusion | Zone Diameter (mm) | [To be determined] | |
| S. pneumoniae ATCC® 49619™ | Broth Microdilution | MIC (µg/mL) | [To be determined] | |
| S. pneumoniae ATCC® 49619™ | Disk Diffusion | Zone Diameter (mm) | [To be determined] |
Note: As there are no established QC ranges for this compound, laboratories should establish their own internal QC ranges based on repeated measurements.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M07-A11 guidelines for broth dilution susceptibility testing.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO, ethanol)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Streptococcus pneumoniae ATCC® 49619™)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher in a suitable solvent.
-
Further dilutions should be made in CAMHB.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.
-
Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well.
-
The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubate in an atmosphere with 5% CO₂.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
-
Record the MIC value in µg/mL.
-
Protocol 2: Kirby-Bauer Disk Diffusion Method
This protocol is based on the CLSI M02-A13 guidelines for disk diffusion susceptibility testing.
Materials:
-
This compound-impregnated disks (concentration to be determined, e.g., 15 µg).
-
Mueller-Hinton Agar (MHA) plates (4 mm depth).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Sterile cotton swabs.
-
Incubator (35°C ± 2°C).
-
Ruler or caliper for measuring zone diameters.
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923™, Streptococcus pneumoniae ATCC® 49619™).
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
-
-
Application of Disks:
-
Aseptically apply the this compound disk to the surface of the inoculated agar plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
Disks should be placed at least 24 mm apart from center to center.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air. For Streptococcus pneumoniae, use Mueller-Hinton agar with 5% sheep blood and incubate in a 5% CO₂ atmosphere for 20-24 hours.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or caliper.
-
Since there are no established CLSI or EUCAST breakpoints for this compound, report the zone diameter in mm.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for the Kirby-Bauer disk diffusion test.
References
Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Leucomycin V for Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has complicated treatment strategies and necessitates the continued evaluation of new and existing antimicrobial agents. Leucomycin V is a macrolide antibiotic that inhibits bacterial protein synthesis. Determining its Minimum Inhibitory Concentration (MIC) against S. aureus is a critical step in assessing its potential efficacy and in monitoring for the development of resistance.
These application notes provide detailed protocols for determining the MIC of this compound for S. aureus using the broth microdilution and agar dilution methods, aligned with the standards of the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action and Resistance
Mechanism of Action of this compound
This compound, as a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center. This binding event interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.
Macrolide Resistance in Staphylococcus aureus
Staphylococcus aureus can develop resistance to macrolide antibiotics through several mechanisms:
-
Target Site Modification: The most common mechanism is the methylation of the 23S rRNA component of the 50S ribosomal subunit, mediated by erm (erythromycin ribosome methylation) genes. This modification reduces the affinity of macrolide antibiotics for their target.
-
Active Efflux: Efflux pumps, encoded by genes such as msrA, can actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target at effective concentrations.
-
Enzymatic Inactivation: Less commonly, bacteria may produce enzymes that inactivate the antibiotic.
Caption: Mechanism of action of this compound and resistance in S. aureus.
Data Presentation
The following table summarizes hypothetical MIC data for this compound against reference and clinical isolates of Staphylococcus aureus. This data is for illustrative purposes and should be replaced with experimentally determined values.
| Staphylococcus aureus Strain | Methicillin Susceptibility | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| ATCC® 29213™ | Susceptible (MSSA) | 0.5 - 2 | 1 | 2 |
| ATCC® 43300™ | Resistant (MRSA) | 1 - >128 | 4 | 64 |
| Clinical Isolate 1 | Susceptible (MSSA) | 0.5 - 1 | 0.5 | 1 |
| Clinical Isolate 2 | Resistant (MRSA) | 64 - >128 | 128 | >128 |
MIC₅₀: The concentration of this compound at which 50% of the isolates are inhibited. MIC₉₀: The concentration of this compound at which 90% of the isolates are inhibited.
Experimental Protocols
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[1][2]
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[3][4]
Caption: Workflow for the Broth Microdilution MIC Assay.
4.1.1. Materials
-
This compound powder
-
Staphylococcus aureus isolates (including a quality control strain, e.g., S. aureus ATCC® 29213™)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile tubes for dilutions
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
4.1.2. Protocol
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or sterile deionized water, depending on solubility).
-
Further dilutions should be made in CAMHB.
-
-
Preparation of Serial Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the working this compound solution (e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 should contain only CAMHB and the bacterial inoculum (growth control).
-
Well 12 should contain only CAMHB (sterility control).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well (except the sterility control well), resulting in a final volume of 100 µL per well.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control well should show turbidity, and the sterility control well should remain clear.
-
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.
Caption: Workflow for the Agar Dilution MIC Assay.
4.2.1. Materials
-
This compound powder
-
Staphylococcus aureus isolates (including a quality control strain)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile tubes for dilutions
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (optional)
-
Incubator (35 ± 2°C)
4.2.2. Protocol
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound as described for the broth microdilution method.
-
-
Preparation of Agar Plates:
-
Prepare a series of tubes, each containing a specific concentration of this compound that is 10 times the final desired concentration in the agar.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 1 part of the antibiotic solution to 9 parts of molten agar (e.g., 2 mL of antibiotic solution to 18 mL of agar) to achieve the final desired concentrations.
-
Mix well and pour into sterile petri dishes. Allow the agar to solidify.
-
Prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
This suspension will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with the bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a faint haze.
-
The growth control plate should show confluent growth.
-
Quality Control
Conclusion
The broth microdilution and agar dilution methods are reliable and reproducible for determining the MIC of this compound against Staphylococcus aureus. Adherence to standardized protocols, such as those provided by the CLSI, is essential for obtaining accurate and comparable results. This data is crucial for understanding the in vitro activity of this compound and for guiding its potential clinical use in the treatment of S. aureus infections.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Preparing Leucomycin V Stock Solutions for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Leucomycin V stock solutions for various laboratory applications. This compound is a macrolide antibiotic that inhibits bacterial protein synthesis. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in experimental settings such as minimum inhibitory concentration (MIC) assays, cell-based assays, and mechanism of action studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for selecting the appropriate solvent and storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₅₉NO₁₃ | [1] |
| Molecular Weight | 701.8 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | ||
| Dimethyl Sulfoxide (DMSO) | 60-110 mg/mL (ultrasonication may be required) | [2][3] |
| Ethanol | Soluble | [4] |
| Methanol | Soluble | [4] |
| Water | Limited solubility / Insoluble (< 0.1 mg/mL) | [2][4] |
Recommended Solvents and Storage
For most in vitro laboratory applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity. For applications where DMSO may interfere with the experimental system, ethanol can be considered as an alternative solvent.
Storage Conditions: Prepared stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored in tightly sealed vials. General stability data for macrolide antibiotics suggest that stock solutions are stable for extended periods when stored at low temperatures.[3][5]
| Solvent | Storage Temperature | Recommended Duration |
| DMSO | -20°C | Up to 6 months |
| DMSO | -80°C | Up to 12 months or longer |
| Ethanol | -20°C | Up to 6 months |
| Ethanol | -80°C | Up to 12 months or longer |
Note: It is crucial to use anhydrous (dry) DMSO, as the presence of water can reduce the solubility of this compound and may affect its long-term stability.[2]
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Sterile filter (0.22 µm pore size), compatible with DMSO (optional, for sterile applications)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a fume hood or biological safety cabinet. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of this compound.
-
Solubilization:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO. For a 100 mg/mL solution, add 1 mL of DMSO for every 100 mg of this compound.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
-
Sonication (if necessary): If the this compound does not fully dissolve with vortexing, place the tube in a water bath sonicator. Sonicate for 10-15 minutes, or until the solution becomes clear.[2][3]
-
Sterilization (Optional): For applications requiring a sterile stock solution, such as cell culture experiments, filter the solution through a 0.22 µm sterile filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots (e.g., 10-100 µL) in sterile, tightly sealed microcentrifuge tubes or cryovials.
-
Label each aliquot clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions
This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for various experimental assays.
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate sterile diluent (e.g., cell culture medium, bacteriological broth, buffer)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental volume. For example, to prepare 1 mL of a 100 µg/mL working solution from a 100 mg/mL stock solution, you would perform a 1:1000 dilution by adding 1 µL of the stock solution to 999 µL of the diluent.
-
Serial Dilutions (for MIC assays): For experiments requiring a range of concentrations, perform serial dilutions of the working solution.
-
DMSO Concentration Control: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.[6]
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[7] Its binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[8] By binding within the NPET, this compound partially obstructs the tunnel, leading to a context-dependent stalling of translation.[8][9] The inhibition is not global but rather affects the synthesis of specific proteins, often when particular amino acid motifs, such as Arg/Lys-X-Arg/Lys, are being translated.[10] This interaction between the antibiotic, the nascent peptide, and the ribosomal tunnel allosterically affects the peptidyl transferase center (PTC), the catalytic core of the ribosome, thereby inhibiting peptide bond formation.[10]
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Workflow for Preparing and Using this compound Solutions
The following diagram illustrates the general workflow from receiving this compound powder to its use in a typical laboratory experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Ketolide Antimicrobial Activity Persists after Disruption of Interactions with Domain II of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Structural insights into context-specific inhibition of bacterial translation by macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography method for Leucomycin V analysis
This document provides a detailed application note and protocol for the quantitative analysis of Leucomycin V in bulk drug substances and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and characterization of this macrolide antibiotic.
Introduction
This compound is a macrolide antibiotic belonging to the leucomycin complex, produced by Streptomyces kitasatoensis. It exhibits activity against a range of Gram-positive bacteria. Accurate and reliable analytical methods are essential for ensuring the quality, potency, and purity of this compound in pharmaceutical products. This application note describes a robust and validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm membrane filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions
A validated HPLC-UV method for the analysis of leucomycin and its related substances can be adapted for the quantification of this compound.[1][2]
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | A mixture of acetonitrile, methanol, and 0.05 M ammonium acetate buffer (pH 5.0) |
| Gradient | A gradient elution may be required to ensure optimal separation from impurities. A typical starting condition could be a lower organic phase concentration, gradually increasing to elute this compound and then any more retained impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 232 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
Ammonium Acetate Buffer (0.05 M, pH 5.0): Dissolve approximately 3.85 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 5.0 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter before use.
Mobile Phase: The exact composition of the mobile phase should be optimized for the specific column and system. A common starting point for macrolide analysis is a mixture of acetonitrile, methanol, and the prepared buffer. The proportions will need to be adjusted to achieve the desired retention time and resolution for this compound.
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
Sample Preparation (Bulk Drug): Accurately weigh a known amount of the this compound bulk drug substance and prepare a stock solution in the same manner as the standard solution. Further dilute as necessary to fall within the calibration range.
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh an amount of the powdered tablets equivalent to a single dose of this compound.
-
Transfer the powder to a volumetric flask and add a suitable volume of diluent.
-
Sonicate the mixture for a specified time (e.g., 15-20 minutes) to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo samples.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A linear relationship should be established between the peak area and the concentration of this compound over a specified range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of standard is spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The quantitative data obtained from the method validation should be summarized in tables for clear comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range (µg/mL) | e.g., 10 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | e.g., 98.0 - 102.0% |
| Precision (RSD%) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | e.g., 0.3[2] |
| Limit of Quantification (LOQ) (µg/mL) | e.g., 0.5[2] |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the key steps in the HPLC method development and validation process.
Caption: Logical flow of HPLC method development and validation for this compound.
References
Application Note: Quantitative Analysis of Leucomycin V in Biological Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Leucomycin V is a macrolide antibiotic belonging to the leucomycin complex, which exhibits activity against a range of bacterial pathogens. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments in the development of new therapeutic agents. This application note provides a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in biological samples such as plasma and tissue. The described protocol offers high selectivity and sensitivity, making it suitable for demanding research applications.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) for the quantification of this compound. Biological samples are first subjected to a sample preparation procedure to extract the analyte and remove interfering matrix components. The extract is then injected into an LC system where this compound is separated from other components on a reversed-phase C18 column. The analyte is subsequently ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of this compound to that of a suitable internal standard.
Experimental Protocols
Sample Preparation: Plasma
A protein precipitation method is employed for the extraction of this compound from plasma samples.
Materials:
-
Blank plasma
-
This compound standard solution
-
Internal Standard (IS) solution (e.g., Erythromycin-d3 or another suitable macrolide analogue)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Animal Tissue (e.g., Muscle)
A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)-based method is adapted for the extraction of this compound from tissue samples.
Materials:
-
Homogenized tissue sample
-
This compound standard solution
-
Internal Standard (IS) solution
-
Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (anhydrous)
-
Sodium acetate
-
Dispersive SPE (dSPE) sorbent (e.g., C18 and PSA)
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile with 1% acetic acid and the internal standard.
-
Homogenize for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the supernatant (acetonitrile layer) to a tube containing dSPE sorbent (e.g., 150 mg C18 and 50 mg PSA).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the cleaned extract to a new tube and evaporate to dryness.
-
Reconstitute in 1 mL of mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Proposed Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) | Cone Voltage (V) |
| This compound | 702.4 [M+H]⁺ | Requires empirical determination | Requires empirical determination | Requires optimization | Requires optimization |
| Internal Std. | Dependent on IS | Dependent on IS | Dependent on IS | Requires optimization | Requires optimization |
Note: The precursor ion for this compound is proposed as [M+H]⁺. Product ions and optimal collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.
Method Performance Characteristics (Representative Data)
The following table summarizes the expected performance characteristics of this method, based on data from similar macrolide antibiotic analyses.[2] These values should be established during method validation.
| Parameter | Expected Performance |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | < 15% |
Data Presentation
Table 1: Representative Quantitative Data for this compound Analysis
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 0.98 | 98.0 | 12.5 |
| Low | 5 | 4.85 | 97.0 | 8.2 |
| Mid | 50 | 51.5 | 103.0 | 6.5 |
| High | 800 | 792.0 | 99.0 | 4.8 |
Visualizations
References
Experimental protocol for studying Leucomycin V binding to the 50S ribosome
Application Note: Studying Leucomycin V Binding to the 50S Ribosome
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is a 16-membered macrolide antibiotic, a class of drugs that inhibit bacterial protein synthesis. These compounds target the large (50S) ribosomal subunit, binding within the nascent peptide exit tunnel (NPET).[1][2][3] This interaction sterically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and cessation of protein synthesis.[3][4] Understanding the specific binding kinetics, thermodynamics, and structural interactions of this compound is crucial for developing more potent derivatives and combating antibiotic resistance.
This document provides a comprehensive overview of the experimental protocols used to characterize the binding of this compound to the bacterial 50S ribosome, from initial biochemical assays to high-resolution structural studies.
General Experimental Workflow
The study of this compound binding to the 50S ribosome follows a multi-step process. It begins with the isolation and purification of the 50S ribosomal subunits. Subsequently, various assays are employed to characterize the binding interaction, ranging from biochemical methods that determine binding affinity and kinetics to structural methods that provide high-resolution views of the binding site.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Binding of macrolide antibiotics leads to ribosomal selection against specific substrates based on their charge and size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Leucomycin V in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin V is a macrolide antibiotic belonging to the leucomycin complex, produced by Streptomyces kitasatoensis. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound and its closely related analogue, Josamycin, in murine infection models. Due to the limited availability of specific in vivo efficacy data for this compound, information from studies on Josamycin, a major component of the leucomycin complex, is used as a proxy to provide comprehensive guidance. These protocols are intended to assist in the preclinical assessment of this antibiotic's potential therapeutic efficacy against various bacterial pathogens.
Data Presentation: In Vivo Efficacy of Josamycin
The following tables summarize the quantitative data from murine infection models investigating the efficacy of Josamycin.
Table 1: Efficacy of Topical Josamycin in a Murine Model of Atopic Dermatitis with Staphylococcus aureus Colonization
| Parameter | Control Group | 0.1% Josamycin Ointment Group | Outcome |
| Skin Severity Score | Increased | Significantly Suppressed | Josamycin inhibited the progression of skin lesions. |
| S. aureus Count on Skin | High | Decreased | Josamycin reduced the bacterial load on the skin. |
| Scratching Behavior | Frequent | Decreased | Treatment with Josamycin reduced pruritus. |
Table 2: Efficacy of Leucomycin A3 in a Murine Model of Influenza A Virus Infection
| Treatment Group | Survival Rate | Outcome |
| Control (Untreated) | 0% | All mice succumbed to the infection. |
| Leucomycin A3 | 80.9% | Leucomycin A3 significantly improved survival. |
Experimental Protocols
Protocol 1: Murine Model of Atopic Dermatitis with Staphylococcus aureus Colonization
This protocol is designed to evaluate the efficacy of topically administered this compound (using Josamycin as a representative) in reducing skin inflammation and bacterial load in a model that mimics atopic dermatitis colonized with S. aureus.
Materials:
-
NC/Nga mice (a model for atopic dermatitis)
-
Staphylococcus aureus strain (clinically relevant, e.g., isolated from atopic dermatitis patients)
-
Mite antigen (e.g., Dermatophagoides farinae extract) to induce atopic dermatitis-like lesions
-
Josamycin ointment (e.g., 0.1% in a suitable vehicle)
-
Control ointment (vehicle only)
-
Calipers for measuring skin thickness
-
Swabs for bacterial collection
-
Tryptic Soy Agar (TSA) plates for bacterial enumeration
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Induction of Atopic Dermatitis-like Lesions:
-
House NC/Nga mice under specific pathogen-free conditions.
-
Apply the mite antigen extract topically to a shaved area on the back of the mice to induce skin lesions. The application schedule will depend on the specific antigen preparation and should be optimized.
-
-
Bacterial Colonization:
-
Once skin lesions are established, topically apply a suspension of S. aureus (e.g., 1 x 10⁸ CFU in 10 µL of PBS) to the lesioned area.
-
-
Treatment:
-
Divide the mice into two groups: a control group receiving the vehicle ointment and a treatment group receiving the 0.1% Josamycin ointment.
-
Apply the ointments topically to the lesioned skin daily for a predefined period (e.g., 14 days).
-
-
Efficacy Assessment:
-
Skin Severity Score: At regular intervals (e.g., every 2-3 days), visually assess the severity of the skin lesions based on a scoring system that considers erythema, edema, excoriation, and dryness.
-
Bacterial Load: At the end of the treatment period, gently swab the treated skin area. Serially dilute the swabs in sterile PBS and plate on TSA plates. Incubate the plates at 37°C for 24-48 hours and count the number of S. aureus colonies to determine the CFU/cm².
-
Scratching Behavior: Observe the mice for a defined period (e.g., 30 minutes) and count the number of scratching bouts.
-
Protocol 2: Murine Model of Systemic Bacterial Infection (Sepsis)
This protocol provides a general framework for evaluating the systemic efficacy of this compound (represented by Josamycin) in a murine sepsis model. This model is critical for assessing the antibiotic's ability to protect against life-threatening systemic infections.
Materials:
-
Male ICR or BALB/c mice (6-8 weeks old)
-
Bacterial strain (e.g., a clinical isolate of Staphylococcus aureus or Streptococcus pneumoniae)
-
Tryptic Soy Broth (TSB) or other suitable bacterial culture medium
-
This compound/Josamycin for injection (formulated in a sterile vehicle)
-
Sterile saline or PBS
-
Syringes and needles for injection
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain in TSB overnight at 37°C.
-
The following day, subculture the bacteria in fresh TSB and grow to the mid-logarithmic phase.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The exact inoculum size should be predetermined to induce a consistent and non-fulminant infection.
-
-
Infection:
-
Inject the bacterial suspension intraperitoneally (IP) into the mice. The typical injection volume is 0.5 mL.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1 or 2 hours), administer this compound/Josamycin via a suitable route (e.g., subcutaneous or intravenous).
-
Include a control group that receives the vehicle only.
-
The dosage and frequency of administration should be based on preliminary pharmacokinetic and pharmacodynamic studies. Multiple dose levels should be tested to determine a dose-response relationship.
-
-
Efficacy Assessment:
-
Survival: Monitor the mice for a defined period (e.g., 7 days) and record the survival rate in each group.
-
Bacterial Load in Organs: At specific time points post-treatment, euthanize a subset of mice from each group. Aseptically harvest organs such as the spleen, liver, and blood. Homogenize the organs in sterile saline and perform serial dilutions for plating on appropriate agar plates to determine the bacterial load (CFU/gram of tissue or CFU/mL of blood).
-
Visualizations
Signaling Pathway: Macrolide Inhibition of Bacterial Protein Synthesis
Caption: Mechanism of action of this compound.
Experimental Workflow: Murine Sepsis Model
Caption: Workflow for in vivo efficacy testing in a murine sepsis model.
Application Notes and Protocols for the Isolation of Leucomycin V from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin V, a member of the 16-membered macrolide antibiotic complex known as kitasamycin, is produced by the fermentation of Streptomyces kitasatoensis.[] Like other macrolides, it exhibits broad-spectrum activity against Gram-positive bacteria.[2] The effective isolation and purification of this compound from the complex fermentation broth is a critical step in its research and development as a therapeutic agent. This document provides detailed methodologies for the extraction and purification of this compound, including protocols for solvent extraction, column chromatography, and analytical assessment of purity.
Overview of the Isolation Process
The isolation of this compound from the fermentation broth is a multi-step process designed to separate the target molecule from the fermentation medium, microbial cells, and other closely related macrolide components of the kitasamycin complex. The general workflow involves the following stages:
-
Pre-treatment of the Fermentation Broth: Removal of microbial cells and other solid materials.
-
Solvent Extraction: Initial capture and concentration of the leucomycin complex from the aqueous broth into an organic solvent.
-
Acid-Base Back-Extraction: Further purification and concentration of the macrolide antibiotics.
-
Chromatographic Separation: High-resolution separation of this compound from other components of the complex.
-
Final Purification and Analysis: Crystallization and analytical verification of the final product.
Data Presentation: Purity and Yield
The following table summarizes representative data for the purity and recovery at different stages of the this compound isolation process. Please note that these values are illustrative and can vary depending on the specific fermentation conditions and the precise execution of the protocols.
| Purification Step | Purity of this compound (%) | Overall Yield (%) | Key Impurities Removed |
| Crude Solvent Extract | 15 - 25 | 85 - 95 | Water-soluble media components, polar metabolites |
| After Acid-Base Extraction | 40 - 60 | 70 - 85 | Weakly basic and neutral impurities |
| Silica Gel Chromatography | > 95 | 50 - 70 | Other leucomycin components (A1, A3, A4, etc.) |
| Final Crystalline Product | > 98 | 40 - 60 | Residual solvents, minor related impurities |
Experimental Protocols
Pre-treatment of Fermentation Broth
Objective: To remove Streptomyces kitasatoensis mycelia and other suspended solids from the fermentation broth to prepare a clear filtrate for extraction.
Materials:
-
Fermentation broth containing this compound
-
Diatomaceous earth (optional)
-
Centrifuge or filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
Protocol:
-
Adjust the pH of the fermentation broth to 4.5 with a 20% sulfuric acid solution. This can aid in the subsequent separation of the mycelia.
-
If the broth is highly viscous, add 2% (w/v) of diatomaceous earth as a filter aid.
-
Separate the mycelia and other solids from the broth by either:
-
Centrifugation: Centrifuge the broth at 5000 x g for 20 minutes. Decant and collect the supernatant.
-
Filtration: Filter the broth through a Buchner funnel lined with Whatman No. 1 filter paper.
-
-
The resulting clear filtrate is now ready for solvent extraction.
Solvent Extraction and Acid-Base Purification
Objective: To extract the leucomycin complex from the aqueous filtrate into an organic solvent and then to further purify it through pH-dependent extractions.
Materials:
-
Clarified fermentation filtrate
-
Butyl acetate or Ethyl acetate
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Hydrochloric acid (HCl) solution (for pH adjustment)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Adjust the pH of the clarified filtrate to 8.0-9.0 with NaOH solution.
-
In a separatory funnel, perform a liquid-liquid extraction by adding an equal volume of butyl acetate to the filtrate.
-
Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the upper organic layer (butyl acetate).
-
Repeat the extraction of the aqueous layer with a fresh portion of butyl acetate to maximize recovery.
-
Combine the organic extracts and adjust the pH to approximately 3.0 with dilute HCl. This will transfer the basic leucomycin molecules into the acidic aqueous phase.
-
Separate and collect the lower aqueous layer.
-
Adjust the pH of this acidic aqueous solution back to 8.5 with NaOH.
-
Extract this basic aqueous solution twice with a smaller volume of fresh butyl acetate.
-
Combine the final organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude, concentrated extract of the leucomycin complex.
Preparative Silica Gel Column Chromatography
Objective: To separate this compound from the other components of the leucomycin complex.
Materials:
-
Crude leucomycin extract
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvent system: A gradient of chloroform and methanol is commonly used.
-
Fraction collector
-
TLC plates and developing chamber
-
UV lamp (254 nm)
Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform). Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude leucomycin extract in a minimal amount of the initial mobile phase. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully layer this powder on top of the packed silica gel column.
-
Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by incrementally adding methanol. A suggested gradient could be from 100% chloroform to a final concentration of 10% methanol in chloroform.
-
Fraction Collection: Collect fractions of a consistent volume using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v). Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions that show a pure spot corresponding to the Rf value of this compound. Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.
Analytical High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the isolated this compound and to quantify its concentration.
Materials:
-
Purified this compound sample
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Diamonsil C18, 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: 0.1 mol/L ammonium acetate-methanol-acetonitrile (40:55:5, v/v/v)
-
This compound reference standard
Protocol:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 60°C
-
Detection Wavelength: 231 nm
-
-
Injection: Inject a known volume (e.g., 20 µL) of the sample onto the HPLC system.
-
Data Analysis: Compare the retention time of the major peak in the sample chromatogram to that of a this compound reference standard. Purity can be estimated by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Overall workflow for the isolation of this compound.
Logical Relationship in Acid-Base Extraction
Caption: pH-dependent partitioning of this compound.
References
Application Notes and Protocols for Determining Leucomycin V Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin V is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1][2] Macrolides are known for their antibacterial properties, which are achieved by inhibiting protein synthesis in bacteria.[3] However, like many therapeutic agents, it is crucial to assess their potential cytotoxic effects on mammalian cells to understand their safety profile and potential for off-target effects. This document provides a comprehensive set of cell-based assays and detailed protocols to evaluate the cytotoxicity of this compound.
The provided protocols will guide researchers in assessing various aspects of cellular health, including cell viability, membrane integrity, apoptosis, mitochondrial function, and oxidative stress. Understanding these parameters is essential for elucidating the potential mechanisms of this compound-induced cytotoxicity.
Key Cell-Based Assays for Cytotoxicity Assessment
A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects. The following assays are fundamental in cytotoxicity screening:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial enzymes.[4]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from cells with damaged plasma membranes, indicating cytotoxicity.[3]
-
Caspase-3/7 Assay: Detects the activity of key executioner caspases involved in the apoptotic pathway.[5]
-
Mitochondrial Membrane Potential (ΔΨm) Assay (using JC-1): Assesses mitochondrial health by measuring the mitochondrial membrane potential, a key indicator of cellular stress and apoptosis.[6]
-
Reactive Oxygen Species (ROS) Assay (using DCFH-DA): Measures the generation of intracellular ROS, which can be a significant contributor to cellular damage and apoptosis.[7]
Data Presentation
The following tables are presented as templates for summarizing quantitative data obtained from the described assays. Note: The data presented in these tables are illustrative examples and should be replaced with experimentally derived data.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) [Hypothetical Data] |
| HepG2 (Human Liver Carcinoma) | MTT | 24 | 150 |
| MTT | 48 | 85 | |
| A549 (Human Lung Carcinoma) | MTT | 24 | 200 |
| MTT | 48 | 120 | |
| Jurkat (Human T-cell Leukemia) | MTT | 24 | 110 |
| MTT | 48 | 60 |
Table 2: Summary of this compound Cytotoxicity Markers
| Assay | Cell Line | This compound Concentration (µM) [Hypothetical Data] | Observation [Hypothetical Data] |
| LDH Release | HepG2 | 100 | 25% increase over control |
| Caspase-3/7 Activity | Jurkat | 50 | 2.5-fold increase in luminescence |
| Mitochondrial Membrane Potential (JC-1) | A549 | 75 | 40% decrease in red/green fluorescence ratio |
| Intracellular ROS Levels (DCFH-DA) | HepG2 | 100 | 3-fold increase in fluorescence |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.[8]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[3]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate mix, assay buffer, and lysis solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay.
-
Include the following controls in triplicate:[3]
-
Untreated cells (spontaneous LDH release)
-
Cells treated with lysis buffer (maximum LDH release)
-
Culture medium without cells (background)
-
-
Incubate the plate for the desired time period.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[11]
Caspase-3/7 Apoptosis Assay
This luminescent assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[5]
Materials:
-
White-walled 96-well plates
-
Cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay Reagent
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described previously.
-
Incubate for the desired time period.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low membrane potential, JC-1 remains in its monomeric form and fluoresces green.[6]
Materials:
-
Black, clear-bottom 96-well plates
-
Cell culture medium (phenol red-free recommended)[6]
-
This compound stock solution
-
JC-1 dye solution
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
Incubate for the desired time period.
-
Add JC-1 dye to each well to a final concentration of 1-10 µM and incubate for 15-30 minutes at 37°C.[1]
-
Remove the loading solution and wash the cells with assay buffer.
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~535/590 nm) wavelengths.[1]
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
Reactive Oxygen Species (ROS) Assay (DCFH-DA)
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7]
Materials:
-
Black, clear-bottom 96-well plates
-
Cell culture medium (serum-free for incubation step)
-
This compound stock solution
-
DCFH-DA solution (e.g., 10-25 µM)[7]
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with pre-warmed serum-free medium.
-
Add 100 µL of DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C.
-
Remove the DCFH-DA solution and wash the cells with serum-free medium.
-
Add 100 µL of this compound dilutions in serum-free medium to the respective wells.
-
Incubate for the desired time period.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[12]
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Potential Mechanism of Macrolide-Induced Cytotoxicity
Bactericidal antibiotics can induce mitochondrial dysfunction and oxidative damage in mammalian cells.[13] This may involve the disruption of the mitochondrial electron transport chain, leading to the overproduction of reactive oxygen species (ROS).[13]
Caption: Potential signaling pathway for macrolide cytotoxicity.
Logical Relationship of Cytotoxicity Assays
Caption: Interrelationship of different cytotoxicity assays.
References
- 1. Kitasamycin - Wikipedia [en.wikipedia.org]
- 2. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Kitasamycin used for? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 7. What is the mechanism of Kitasamycin Tartrate? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Bacteriocins as Potential Anticancer Agents [frontiersin.org]
- 13. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Leucomycin V Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Leucomycin V in in vitro assays, with a specific focus on overcoming its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis.[1] Like many macrolide antibiotics, it exhibits poor solubility in aqueous solutions but is soluble in various organic solvents.[2]
Q2: Which solvents are recommended for dissolving this compound for in vitro experiments?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[3] Ethanol and methanol are also effective solvents.[2] Chloroform can also dissolve this compound, but it is less commonly used for cell-based assays due to its toxicity.
Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some robust cell lines may tolerate up to 0.5% or even 1% DMSO for short exposure times, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q4: Can I dissolve this compound directly in water or culture medium?
A4: Direct dissolution of this compound in water or aqueous culture media is not recommended due to its limited water solubility, which is reported to be less than 0.1 mg/mL.[4] This can lead to precipitation and inaccurate dosing in your experiments.
Q5: How should I prepare a working solution of this compound from a DMSO stock?
A5: To prepare a working solution, you should perform a serial dilution of your high-concentration DMSO stock solution into your aqueous assay buffer or cell culture medium. It is recommended to add the DMSO stock to the aqueous solution while vortexing or mixing to facilitate dispersion and minimize precipitation.
Troubleshooting Guide: this compound Precipitation
Issue: I observed precipitation after diluting my this compound DMSO stock into my aqueous buffer/medium.
| Potential Cause | Troubleshooting Steps |
| Final concentration exceeds solubility limit | The solubility of this compound decreases significantly when the percentage of organic solvent is reduced. Ensure your final working concentration is below the solubility limit in the final assay conditions. Consider lowering the final concentration if precipitation persists. |
| Improper mixing technique | Rapidly adding a large volume of aqueous buffer to a small volume of DMSO stock can cause localized high concentrations and precipitation. Try adding the DMSO stock dropwise to the aqueous solution while vigorously vortexing or stirring. |
| Temperature effects | Solubility can be temperature-dependent. Ensure all solutions are at a consistent temperature before mixing. Some compounds are more soluble at room temperature or 37°C than at 4°C. |
| pH of the aqueous solution | The pH of your buffer or medium can influence the solubility of ionizable compounds. While the effect of pH on this compound solubility is not extensively documented, it is a factor to consider. Ensure the pH of your final solution is within the desired range for your assay. |
| High salt concentration in the buffer | High salt concentrations can sometimes decrease the solubility of organic compounds ("salting out"). If your buffer has a high salt content, consider if a lower salt buffer is compatible with your assay. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Leucomycin and its related compounds in common laboratory solvents.
| Compound | Solvent | Solubility | Source |
| Leucomycin (Kitasamycin) | DMSO | 60 mg/mL | [3] |
| Leucomycin (Kitasamycin) | DMSO | 110 mg/mL (with sonication) | [4] |
| Josamycin (Leucomycin A3) | Ethanol | ~25 mg/mL | [5] |
| Josamycin (Leucomycin A3) | DMSO | ~15 mg/mL | [5] |
| This compound | Methanol | Miscible (commercial solutions available at 100 µg/mL and 1000 µg/mL) | [1][6] |
| This compound | Water | < 0.1 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile tube.
-
Add the calculated volume of sterile DMSO to achieve the desired concentration (e.g., 10 mg/mL or 20 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of a this compound Working Solution for In Vitro Assays
-
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous assay buffer or cell culture medium
-
Sterile dilution tubes
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the aqueous buffer or medium to achieve the desired final concentration.
-
Crucially, ensure the final concentration of DMSO in the working solution is compatible with your assay (typically ≤ 0.1%).
-
When diluting, add the DMSO stock solution to the aqueous diluent while vortexing to ensure rapid and uniform mixing.
-
Prepare the working solution fresh for each experiment to minimize the risk of precipitation over time.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits bacterial growth by blocking protein synthesis.
Caption: Logical steps for troubleshooting this compound precipitation.
References
Technical Support Center: Leucomycin V Stability and Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Leucomycin V in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound, a macrolide antibiotic, in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Like many macrolides, this compound is susceptible to hydrolysis, particularly under acidic and alkaline conditions. Elevated temperatures can accelerate degradation, while exposure to UV light can lead to photodegradation.
Q2: At what pH is this compound most stable?
A2: While specific quantitative data for this compound is limited, studies on structurally similar macrolides like Josamycin suggest that maximum stability is achieved in the neutral to slightly acidic pH range. Extreme acidic or alkaline conditions should be avoided to prevent rapid degradation. For instance, Josamycin exhibits significant instability at pH values below 5.0 and above 9.0.
Q3: What are the expected degradation products of this compound?
A3: Under acidic conditions, this compound is expected to undergo hydrolysis of the glycosidic bonds linking the mycaminose and mycarose sugars to the 16-membered lactone ring. The lactone ring itself can also be hydrolyzed. Oxidative conditions may lead to modifications of the functional groups, while photolytic stress can result in complex rearrangements and fragmentation. A study on impurities in Leucomycin has identified several acid degradation products.[1]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for monitoring this compound degradation. This method should be able to separate the intact this compound from its various degradation products. A typical detection wavelength for Leucomycin and related compounds is around 231 nm.[1][2]
Q5: Are there any special precautions I should take when preparing and storing this compound solutions?
A5: Yes. To ensure the stability of your this compound solutions, it is recommended to:
-
Prepare solutions in a buffer with a pH between 6.0 and 7.0.
-
Store solutions at refrigerated temperatures (2-8 °C) and protect them from light.
-
For short-term storage, aqueous solutions should be used as quickly as possible. One source suggests not storing aqueous solutions of the related compound Josamycin for more than one day.[2]
-
If organic co-solvents are used to aid dissolution, ensure they are of high purity and do not promote degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Verify the pH of your aqueous solution. If it is acidic or alkaline, adjust to a neutral pH (6.0-7.0) using an appropriate buffer system (e.g., phosphate buffer). |
| High Temperature | Ensure that stock solutions and experimental samples are stored at recommended refrigerated temperatures (2-8 °C) and protected from heat sources. |
| Light Exposure | Protect solutions from direct light by using amber vials or by covering the containers with aluminum foil. |
| Contamination | Ensure all glassware and reagents are free from contaminants that could catalyze degradation. Use high-purity water and analytical grade reagents. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
| Possible Cause | Troubleshooting Steps |
| Degradation | The new peaks are likely degradation products. To confirm, perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradants and compare their retention times with the unknown peaks. |
| Impurity in Standard | Analyze the this compound reference standard alone to check for the presence of impurities. |
| Mobile Phase Issues | Ensure the mobile phase is properly prepared, filtered, and degassed. Contaminants or improper pH of the mobile phase can sometimes cause artifact peaks. |
| Sample Matrix Interference | If working with complex matrices (e.g., biological fluids), perform a sample blank injection to check for interfering peaks. |
Issue 3: Poor Resolution Between this compound and Degradation Peaks in HPLC
| Possible Cause | Troubleshooting Steps |
| Suboptimal HPLC Method | Modify the HPLC method parameters. Try adjusting the mobile phase composition (e.g., organic solvent ratio, buffer concentration, pH), gradient profile, or flow rate. Consider using a different column with a different stationary phase chemistry. |
| Co-elution | If peaks are still not resolved, consider using a more advanced separation technique such as two-dimensional LC or couple the HPLC to a mass spectrometer (LC-MS) for better identification and quantification. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound (Hypothetical Data Based on General Macrolide Behavior)
| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Degradation (%) | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 20-30% | Hydrolysis of glycosidic bonds and lactone ring |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 15-25% | Epimerization and hydrolysis of lactone ring |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 10-20% | Oxidation of functional groups |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | 5-15% | Various decomposition reactions |
| Photodegradation | UV Light (254 nm) | 24 hours | Room Temp | 10-20% | Photochemical rearrangements and cleavage |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV lamp (254 nm)
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound powder in a vial and heat it in an oven at 80°C for 48 hours.
-
Also, subject a solution of this compound (1 mg/mL in water) to the same conditions.
-
At appropriate time points, dissolve the solid sample or dilute the solution sample for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (1 mg/mL in water) in a quartz cuvette to UV light (254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil under the same conditions.
-
At appropriate time points, withdraw an aliquot and analyze by HPLC.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with water and storing it at 2-8°C, protected from light.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.05 M Phosphate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 231 nm
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.
Mandatory Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Putative degradation pathways of this compound under stress conditions.
References
Technical Support Center: Optimizing HPLC-UV Detection for Leucomycin V and its Impurities
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analysis of Leucomycin V and its related impurities using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is impurity profiling crucial?
A1: this compound is a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis.[1] It is part of a complex of related compounds, and like many antibiotics derived from fermentation, it can have numerous structurally similar impurities.[2][3] Impurity profiling is essential to ensure the safety, efficacy, and quality of the final drug product, as impurities can affect the drug's therapeutic and toxicological properties.[2] Regulatory agencies require strict control and quantification of these impurities.
Q2: What are the common impurities associated with this compound?
A2: The Leucomycin complex itself consists of multiple components, which can be considered impurities if this compound is the desired primary component. Known related substances include other Leucomycin variants such as Leucomycin A1, A4, and A5.[3][4] Impurities can also be degradation products formed during manufacturing or storage, for instance, due to factors like solution acidity or high temperatures during drying.[5]
Q3: What is a recommended starting HPLC-UV method for analyzing this compound?
A3: A good starting point is a reversed-phase HPLC method. A previously developed and validated method uses a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[5][6] The UV detection wavelength is typically set in the low UV range, as macrolides often lack strong chromophores at higher wavelengths.[6] For specific parameters, please refer to the detailed experimental protocol in Part 2.
Q4: What is a suitable UV detection wavelength for this compound and its impurities?
A4: While many pharmaceutical compounds have distinct UV-absorbing chromophores, macrolides like this compound may not.[6] A low UV wavelength, such as 210 nm or 220 nm, is often used for the analysis of similar antibiotics to achieve sufficient sensitivity.[7][8] A study on a related antibiotic, vancomycin, tested various wavelengths and found 192 nm to provide the best peak quality and area.[9] It is recommended to perform a wavelength scan to determine the optimal absorbance for this compound and its specific impurities of interest.
Part 2: Experimental Protocol: HPLC-UV Analysis of this compound
This section provides a detailed methodology for the separation and quantification of this compound and its impurities. The conditions are based on published methods and common practices for macrolide analysis.[5][6]
Objective: To establish a reliable HPLC-UV method for the routine analysis of this compound and its related impurities in bulk drug substances and pharmaceutical formulations.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Dipotassium hydrogen phosphate (K₂HPO₄) or Phosphoric acid for pH adjustment
-
Water (HPLC grade)
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions
The following table summarizes the recommended starting parameters for the HPLC-UV analysis.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm (or similar) |
| Mobile Phase A | Phosphate Buffer (e.g., 20 mM, pH 6.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 30-70% B over 30 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35-45 °C |
| Detection Wavelength | 210 - 230 nm (optimization recommended) |
| Injection Volume | 10 - 20 µL |
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard.
-
Dissolve in a suitable diluent (e.g., a mixture of mobile phase A and B, 50:50 v/v) to make a 100 µg/mL stock solution.
-
Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation:
-
For bulk drug substance, accurately weigh and dissolve the sample in the diluent to achieve a target concentration within the calibration range.
-
For tablets, grind a suitable number of tablets to a fine powder. Weigh a portion of the powder equivalent to one average tablet weight and dissolve in the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.[10]
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the standard solutions in increasing order of concentration to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Identify and quantify this compound and its impurities by comparing their retention times and peak areas to the reference standard.
Experimental Workflow Diagram
Caption: HPLC analysis workflow from preparation to reporting.
Part 3: Method Validation Summary
The following table summarizes validation data from a published HPLC-UV method for Leucomycin analysis, demonstrating its suitability for quantitative purposes.[5][6]
| Validation Parameter | Result |
| Linearity (r²) | > 0.9999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Recovery | 92.9% – 101.5% |
| Precision (RSD, n=3) | < 2.0% |
Part 4: Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Q: Why am I seeing high backpressure?
A: High backpressure is typically caused by a blockage in the system.
-
Cause: Particulate matter from samples or mobile phase, or precipitated buffer salts.
-
Solution:
-
Ensure all samples and mobile phases are filtered.
-
Check for blockages by systematically disconnecting components (start from the detector and move backward). A pressure drop indicates the blockage is in the disconnected part.
-
If the column is blocked, try back-flushing it with a strong solvent (check column manual for compatibility). If this fails, the column may need replacement.[11]
-
Ensure the mobile phase buffer is fully dissolved and miscible with the organic solvent to prevent precipitation.[11]
-
Q: My retention times are shifting. What should I do?
A: Retention time instability can compromise peak identification and quantification.
-
Cause: Changes in mobile phase composition, flow rate, or column temperature.
-
Solution:
-
Mobile Phase: Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly. Degas the mobile phase to prevent air bubbles from affecting the pump.[10]
-
Flow Rate: Check for leaks in the system, as this can cause flow rate fluctuations. Worn pump seals can also be a cause and may need replacement.
-
Temperature: Use a column oven to maintain a constant temperature, as even small fluctuations in lab temperature can affect retention times.[10]
-
Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis, which may require flushing with 10-20 column volumes.[10]
-
Q: I'm observing baseline noise or drift. What's the cause?
A: An unstable baseline can interfere with the detection and integration of small impurity peaks.
-
Cause: Contaminated mobile phase, detector lamp issues, or column bleed.
-
Solution:
-
Contamination: Use high-purity solvents and salts. Flush the system to remove any contaminants. Contamination in the detector flow cell can be removed by flushing with a strong solvent.[10]
-
Detector Lamp: A failing UV lamp can cause significant noise. Check the lamp's energy output and age; replace if necessary.[12]
-
Column Bleed: If the baseline drifts during a gradient run, it could be due to column stationary phase bleed. Ensure the mobile phase pH is within the column's recommended range (typically pH 2-8 for silica-based columns).[12]
-
Q: My peaks are broad or splitting. How can I improve peak shape?
A: Poor peak shape affects resolution and the accuracy of integration.
-
Cause: Column degradation, sample overload, or incompatibility between the injection solvent and mobile phase.
-
Solution:
-
Column Health: A void at the head of the column can cause peak splitting. This can be checked by reversing the column (if permissible) or replacing it.[11] Contamination on the column frit can also be a cause; replace the frit or the column.
-
Sample Overload: Reduce the injection volume or dilute the sample.[12]
-
Solvent Mismatch: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume.
-
Q: I am not seeing good separation between this compound and its impurities. What can I try?
A: Co-elution of impurities with the main peak is a common challenge.
-
Cause: Insufficient chromatographic resolution.
-
Solution:
-
Modify Mobile Phase: Adjust the percentage of organic solvent (acetonitrile). A shallower gradient or a lower percentage of acetonitrile in an isocratic method will increase retention and may improve separation.
-
Change pH: Altering the pH of the mobile phase buffer can change the ionization state of the analytes and improve selectivity.
-
Change Column: If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. This compound | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Impurity profiling of macrolide antibiotics by liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. clearsynth.com [clearsynth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. lcms.cz [lcms.cz]
- 12. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
How to handle and store Leucomycin V powder effectively
Technical Support Center: Leucomycin V Powder
This guide provides researchers, scientists, and drug development professionals with essential information for the effective handling and storage of this compound powder.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for handling this compound powder?
When handling this compound powder, it is crucial to avoid contact with skin, eyes, and clothing.[1] You should also prevent inhalation and ingestion.[1] Always work in a well-ventilated area, preferably with appropriate exhaust ventilation.[2] It is recommended to wear personal protective equipment (PPE) such as gloves, protective clothing, and eye/face protection.[3] After handling, wash your hands and any exposed skin thoroughly.[1][4] Do not eat, drink, or smoke in the laboratory area where the powder is being used.[4]
2. What are the proper storage conditions for this compound powder?
This compound powder should be stored in a tightly sealed container in a cool, well-ventilated area.[2] For long-term storage, specific temperatures are recommended to ensure stability. The powder is stable for at least four years when stored at -20°C.[5]
3. How do I safely clean up a spill of this compound powder?
In case of a spill, ensure adequate ventilation and wear full personal protective equipment.[2] Avoid creating dust.[2] For containment and cleaning, you can absorb solutions with a liquid-binding material like diatomite.[2] Decontaminate the affected surfaces by scrubbing with alcohol.[2] Dispose of all contaminated materials according to local, state, and federal regulations.[2][4]
4. What are the known incompatibilities of this compound?
This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2]
Troubleshooting Guide
Issue: My this compound powder is not dissolving.
-
Verify the Solvent: this compound has limited water solubility (< 0.1 mg/mL).[6] It is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[5][7][8]
-
Check Concentration: For DMSO, concentrations up to 110 mg/mL are achievable.[6]
-
Use Aiding Techniques: For dissolution in DMSO, ultrasonic treatment may be necessary.[6] If precipitation occurs when preparing solutions for in vivo experiments, gentle heating and/or sonication can help.[6]
-
Use Fresh Solvents: Hygroscopic solvents like DMSO can absorb moisture, which may impact solubility. It is recommended to use newly opened DMSO for the best results.[6]
Issue: I am concerned about the stability of my prepared this compound solution.
-
Storage of Stock Solutions: Once dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[6]
-
Working Solutions: For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[6]
Data & Protocols
Storage and Stability
The stability of this compound varies depending on whether it is in powder form or dissolved in a solvent.
| Form | Storage Temperature | Stability Duration |
| Powder | -20°C | 3 years[6] |
| Powder | 4°C | 2 years[6] |
| In Solvent | -80°C | 6 months[6] |
| In Solvent | -20°C | 1 month[6] |
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 110 mg/mL[6] | Ultrasonic treatment may be required.[6] |
| Water | < 0.1 mg/mL[6] | Considered insoluble. |
| Ethanol | Soluble[5][7][8] | - |
| Methanol | Soluble[5][7][8] | - |
| DMF | Soluble[5][7] | - |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol provides a method for preparing a 100 mg/mL stock solution in DMSO.
-
Preparation: Ensure you are working in a chemical fume hood and wearing appropriate PPE.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of fresh, high-purity DMSO to achieve a concentration of 110 mg/mL.[6]
-
Sonication: If the powder does not dissolve completely, place the vial in an ultrasonic bath until the solution is clear.[6]
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6]
Visual Guides
Caption: General workflow for handling this compound powder.
Caption: Decision workflow for handling a this compound powder spill.
References
- 1. biosynth.com [biosynth.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. agerp.agscientific.com [agerp.agscientific.com]
Technical Support Center: Quantification of Leucomycin V in Complex Matrices
Welcome to the technical support center for the quantification of Leucomycin V. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the analysis of this compound in complex biological and environmental matrices.
Troubleshooting Guides
This section addresses specific problems that may arise during the quantification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape or Tailing in HPLC-UV Analysis
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing is a common issue that can compromise the accuracy of quantification. Several factors could be responsible:
-
Secondary Interactions: Residual silanol groups on the stationary phase of your C18 column can interact with the basic nitrogen atoms in this compound.
-
Solution: Use a base-deactivated column or add a competing base, such as triethylamine (0.1-0.5% v/v), to the mobile phase to mask the silanol groups.[1]
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in a single ionic form. A low pH, such as 2.5-3.5, is often effective.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Issue 2: High Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS Analysis
-
Question: I am observing significant ion suppression for this compound when analyzing plasma samples, leading to poor accuracy. How can I mitigate these matrix effects?
-
Answer: Matrix effects are a primary challenge in LC-MS/MS analysis of complex samples and can lead to under- or over-estimation of the analyte concentration.[2][3]
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Protein Precipitation (PPT): While simple, it may not be sufficient for removing all interfering substances. Using a mixture of acetonitrile and methanol can be more effective than a single solvent.[4][5]
-
Solid-Phase Extraction (SPE): This is a more selective sample clean-up method. For this compound, a mixed-mode cation exchange (MCX) sorbent can be effective in retaining the basic analyte while washing away neutral and acidic interferences.[6]
-
Liquid-Liquid Extraction (LLE): This can also be used to isolate this compound from the matrix.
-
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the majority of matrix components that co-elute and cause ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will experience similar matrix effects as the analyte, thereby compensating for signal variations and improving accuracy.[8] If a SIL-IS is unavailable, a structurally similar compound can be used as an analog internal standard.
-
Issue 3: Low Recovery of this compound During Sample Extraction
-
Question: My recovery of this compound from tissue homogenates is consistently low. What steps can I take to improve it?
-
Answer: Low recovery can be due to incomplete extraction from the matrix or analyte loss during sample processing.
-
Inefficient Extraction: The extraction solvent may not be effectively disrupting the interaction between this compound and the matrix components.
-
Solution: Use a more effective extraction solvent or a combination of solvents. For tissue samples, homogenization followed by protein precipitation and/or SPE is recommended. Ensure thorough vortexing and centrifugation.[1] A second extraction of the sample pellet can help determine if the initial extraction was complete.[1]
-
-
Adsorption to Surfaces: this compound can adsorb to glass or plastic surfaces, especially at low concentrations.
-
Solution: Use low-binding microcentrifuge tubes and pipette tips. Silanizing glassware can also minimize adsorption.[9]
-
-
Analyte Degradation: The pH and temperature during sample processing can affect the stability of this compound.
-
Solution: Keep samples on ice during processing and ensure the pH of the extraction and reconstitution solvents is appropriate to maintain stability. Acidic conditions during purification have been shown to cause degradation of leucomycins.[9]
-
-
Frequently Asked Questions (FAQs)
General Questions
-
What are the most common analytical techniques for quantifying this compound?
-
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and accessible method.[1][5][9]
-
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is preferred for its high sensitivity and selectivity, especially for samples with very low concentrations of this compound.[7][10][11][12]
-
HPLC with a Charged Aerosol Detector (HPLC-CAD) can be a useful alternative when reference standards for impurities are not available, as it provides a more uniform response for non-volatile analytes.[9][13]
-
-
Why is sample preparation so critical for this compound quantification?
-
Complex matrices, such as plasma, tissue, and fermentation broth, contain numerous endogenous components like proteins, phospholipids, and salts that can interfere with the analysis.[2][3][6] Effective sample preparation is essential to remove these interferences, which can otherwise cause matrix effects in LC-MS/MS, clog the HPLC column, and lead to inaccurate results.[6]
-
Method Development and Validation
-
How do I choose an appropriate internal standard (IS) for this compound quantification?
-
The ideal IS is a stable isotope-labeled version of this compound (e.g., this compound-d3). However, this is often not commercially available. A suitable alternative is a structurally related compound that is not present in the samples and has similar chromatographic and mass spectrometric behavior.[8]
-
-
What are the key parameters to consider when validating an analytical method for this compound?
-
Method validation should be performed according to guidelines from regulatory bodies like the ICH or FDA. Key parameters include:
-
Linearity and Range: The concentration range over which the method is accurate and precise.[4][9]
-
Accuracy and Precision: How close the measured values are to the true values and the degree of scatter in the data, respectively.[4][9]
-
Selectivity/Specificity: The ability to differentiate and quantify this compound in the presence of other components in the sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.[9]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of this compound.[4]
-
Stability: The stability of this compound in the biological matrix under different storage and processing conditions.
-
-
Experimental Protocols
Protocol 1: this compound Quantification in Plasma using LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4][14]
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and the IS need to be determined by direct infusion.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantification of macrolide antibiotics in complex matrices based on published methods. These can serve as a benchmark for developing and validating a method for this compound.
Table 1: Performance of HPLC-UV Methods for Antibiotic Quantification
| Parameter | Vancomycin in Human Plasma[5] | Vancomycin in Biological Matrices[1] |
| Linearity Range | 4.5–80 mg/L | 0.1-50 µg/ml (plasma), 0.05-50 µg/ml (tissue) |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.9995 |
| Lower Limit of Quantification (LLOQ) | 4.5 mg/L | 0.1 µg/ml (plasma), 0.05 µg/ml (tissue) |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 10% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | 60.7% - 70.6% | ~100% (plasma) |
Table 2: Performance of LC-MS/MS Methods for Antibiotic Quantification
| Parameter | Vancomycin in Human Plasma[4][14] | Antibiotics in Distillers Grains[10] |
| Linearity Range | 0.1–75 µg/mL | Analyte dependent (e.g., Erythromycin: 0.05-0.5 µg/g) |
| Correlation Coefficient (r²) | > 0.9994 | Not specified, but method validated |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | Analyte dependent (e.g., Erythromycin: 0.05 µg/g) |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 20% |
| Accuracy (% Bias) | Within ±15% (91.70% to 111.57%) | Within ±20% |
| Recovery | > 85% | 70-120% |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. Assessing the matrix effects of pigmented and non-pigmented salmon during multi-residue antibiotic analysis with liquid chromatography coupled to tandem mass spectrometry | bioRxiv [biorxiv.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacia.pensoft.net [pharmacia.pensoft.net]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Quantification of vancomycin in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. syncsci.com [syncsci.com]
- 12. Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. doaj.org [doaj.org]
Technical Support Center: Minimizing Leucomycin V Binding to Plastic Labware
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the non-specific binding of Leucomycin V, a macrolide antibiotic, to plastic labware. Non-specific binding can lead to inaccurate experimental results due to a lower effective concentration of the compound in solution. This guide offers troubleshooting advice, frequently asked questions, and experimental protocols to help mitigate this issue.
Troubleshooting Guide
Encountering issues with this compound loss during your experiments? Follow this troubleshooting guide to identify and resolve the problem.
.dot
Caption: Troubleshooting workflow for addressing this compound binding.
Frequently Asked Questions (FAQs)
Q1: Why does this compound bind to my plastic labware?
A1: this compound is a large, hydrophobic macrolide antibiotic. Standard laboratory plastics, such as polystyrene and to a lesser extent polypropylene, have hydrophobic surfaces. The binding is primarily driven by hydrophobic-hydrophobic interactions between the this compound molecule and the plastic surface. Ionic interactions can also play a role, especially with surface-treated plastics.
.dot
Strategies to overcome bacterial resistance to Leucomycin V in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving bacterial resistance to Leucomycin V, a 16-membered macrolide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound and other macrolides?
A1: Bacteria primarily develop resistance to macrolide antibiotics, including this compound, through three main mechanisms:
-
Target Site Modification: This is the most common mechanism and involves alterations in the bacterial ribosome, the target of macrolide antibiotics. This can occur through:
-
Ribosomal RNA (rRNA) Methylation: Enzymes encoded by erm (erythromycin ribosome methylation) genes methylate specific adenine residues in the 23S rRNA. This modification reduces the binding affinity of macrolides to the ribosome.
-
Ribosomal Protein and rRNA Mutations: Mutations in the genes encoding ribosomal proteins (such as L4 and L22) or in the 23S rRNA itself can also alter the antibiotic binding site, leading to resistance.[1][2][3][4][5]
-
-
Active Efflux Pumps: Bacteria can actively pump macrolide antibiotics out of the cell, preventing them from reaching their ribosomal target at effective concentrations. These efflux pumps are membrane proteins that recognize and expel a wide range of compounds.
-
Enzymatic Inactivation: Though less common for macrolides, some bacteria can produce enzymes that inactivate the antibiotic through hydrolysis or modification.
Q2: My bacterial culture is showing unexpected resistance to this compound. What are the first troubleshooting steps?
A2: If you observe unexpected resistance, consider the following:
-
Confirm the MIC of your this compound stock: Ensure that the antibiotic stock solution is at the correct concentration and has not degraded. Perform a quality control check with a known susceptible bacterial strain.
-
Verify the bacterial strain: Confirm the identity and purity of your bacterial culture to rule out contamination with a resistant species.
-
Check for inducible resistance: Some resistance mechanisms, particularly those involving erm genes, can be inducible. This means that exposure to sub-inhibitory concentrations of the macrolide can trigger the expression of resistance genes. Consider pre-incubating your culture with a low concentration of this compound before performing susceptibility testing.
-
Investigate the resistance mechanism: If the resistance is confirmed, proceed with experiments to determine the underlying mechanism (see experimental protocols below).
Q3: How can I overcome this compound resistance in my experiments?
A3: Several strategies can be employed to overcome resistance:
-
Combination Therapy: Using this compound in combination with other antibiotics can have a synergistic effect, where the combined activity is greater than the sum of their individual effects. This can help overcome resistance and reduce the likelihood of new resistance emerging. A checkerboard assay is the standard method to screen for synergistic combinations.
-
Efflux Pump Inhibitors (EPIs): If resistance is due to efflux pumps, co-administering an EPI with this compound can restore its activity. EPIs block the function of the efflux pumps, allowing the antibiotic to accumulate inside the bacterial cell.
-
Development of Novel Analogs: While beyond the scope of a typical experimental setup, it's a key strategy in drug development to design new macrolide analogs that can evade existing resistance mechanisms.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment. |
| Media and Incubation | Use the recommended growth medium and ensure consistent incubation conditions (temperature, time, CO2 levels if required). |
| This compound Stock | Prepare fresh stock solutions of this compound regularly and store them appropriately to prevent degradation. |
| Plate Reading | Read the MIC at the same time point for all experiments and use a consistent method for determining the endpoint (e.g., the lowest concentration with no visible growth). |
Issue 2: Difficulty in Identifying the Specific Resistance Mechanism
| Problem | Suggested Approach |
| Distinguishing between target site modification and efflux | Perform an efflux pump inhibition assay. A significant decrease in the MIC of this compound in the presence of an EPI suggests that efflux is a major resistance mechanism. |
| Identifying specific mutations | If efflux is ruled out, proceed with molecular techniques. Sequence the 23S rRNA gene and the genes for ribosomal proteins L4 and L22 to identify known resistance-conferring mutations. |
| Investigating erm gene presence | Use PCR with primers specific for common erm genes to determine if ribosomal methylation is the cause of resistance. |
Quantitative Data
Note: Specific quantitative data for this compound resistance is limited in publicly available literature. The following tables provide data for other macrolides, which can serve as a reference point for expected changes in MIC values.
Table 1: Example of MIC Shift in Macrolide-Resistant Streptococcus pneumoniae
| Resistance Mechanism | Macrolide | MIC of Susceptible Strain (µg/mL) | MIC of Resistant Strain (µg/mL) | Fold Increase in MIC |
| A2058G mutation in 23S rRNA | Erythromycin | 0.015 | >256 | >17000 |
| A2059G mutation in 23S rRNA | Erythromycin | 0.015 | 64 | 4267 |
| L4 ribosomal protein mutation | Erythromycin | 0.015 | 8 | 533 |
Data is generalized from studies on macrolide resistance and should be considered illustrative.
Table 2: Interpreting Fractional Inhibitory Concentration Index (FICI) from Checkerboard Assays
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[6][7][8][9] |
| > 0.5 to 4.0 | Additive or Indifference[6][7][8][9] |
| > 4.0 | Antagonism[6][7][8][9] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This method is used to assess the synergistic, additive, indifferent, or antagonistic effect of combining this compound with another antimicrobial agent.
Methodology:
-
Prepare antibiotic solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration significantly higher than their respective MICs.
-
Prepare microtiter plate: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics. Serially dilute this compound along the y-axis and the second antibiotic along the x-axis.
-
Inoculate: Add a standardized bacterial inoculum to each well.
-
Incubate: Incubate the plate under appropriate conditions for 18-24 hours.
-
Determine MICs: Determine the MIC of each antibiotic alone and in combination.
-
Calculate FICI: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of Drug A + FIC of Drug B Where FIC = MIC of drug in combination / MIC of drug alone.
-
Interpret results: Use the values in Table 2 to interpret the interaction.[6][7][8][9]
Efflux Pump Inhibition Assay
This assay determines if resistance to this compound is mediated by active efflux pumps.
Methodology:
-
Select an Efflux Pump Inhibitor (EPI): Choose a known broad-spectrum EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenylhydrazone (CCCP).
-
Determine MICs: Perform a standard MIC assay for this compound against the resistant bacterial strain in the presence and absence of a sub-inhibitory concentration of the EPI.
-
Analyze results: A significant reduction (typically ≥4-fold) in the MIC of this compound in the presence of the EPI indicates that efflux is a significant mechanism of resistance.
Identification of Ribosomal Mutations
This involves standard molecular biology techniques to identify mutations in the genes encoding 23S rRNA and ribosomal proteins L4 and L22.
Methodology:
-
DNA Extraction: Extract genomic DNA from the resistant bacterial strain.
-
PCR Amplification: Amplify the target genes (23S rRNA, rplD for L4, and rplV for L22) using specific primers.
-
DNA Sequencing: Sequence the PCR products.
-
Sequence Analysis: Compare the obtained sequences with the wild-type sequences from a susceptible strain to identify any mutations.
Visualizations
References
- 1. Ribosomal Mutations Conferring Resistance to Macrolides in Streptococcus pneumoniae Clinical Strains Isolated in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutation in 23S rRNA Responsible for Resistance to 16-Membered Macrolides and Streptogramins in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Synergistic combination of two antimicrobial agents closing each other’s mutant selection windows to prevent antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of antibiotic combinations on Staphylococcus aureus biofilms and their persister cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. In vitro synergy of antibiotic combinations against planktonic and biofilm Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Separating Leucomycin Complex Components by Chromatography
Welcome to the technical support center for the chromatographic separation of Leucomycin complex components. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic separation of Leucomycin complex components.
Q1: Why am I seeing poor resolution between the Leucomycin components?
A1: Poor resolution is a common issue and can be caused by several factors. Here are some potential causes and solutions:
-
Inappropriate Mobile Phase Composition: The polarity of the mobile phase is critical for separating the closely related components of the Leucomycin complex.
-
Solution: Optimize the mobile phase composition. For reversed-phase chromatography (e.g., using a C18 or C8 column), you can try adjusting the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of the organic modifier can increase retention and improve the separation of less polar components.[1][2][3]
-
-
Incorrect Column Selection: The choice of stationary phase is crucial for achieving selectivity.
-
Suboptimal Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of separation.
-
Solution: Increase the column temperature (e.g., to 30-40°C). This can improve peak shape and efficiency. However, be mindful that it can also decrease retention times, so a corresponding adjustment in the mobile phase composition might be necessary.
-
-
Flow Rate is Too High: A high flow rate can lead to reduced interaction time between the analytes and the stationary phase, resulting in decreased resolution.
-
Solution: Decrease the flow rate. This will increase analysis time but can significantly improve separation.[1]
-
Q2: My peaks are tailing. What could be the cause and how can I fix it?
A2: Peak tailing can be a result of several factors, including secondary interactions with the stationary phase or issues with the column itself.
-
Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the Leucomycin structure, causing peak tailing.
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a lower pH mobile phase to protonate the silanols or an end-capped column.[11]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.
-
Q3: I am observing split peaks in my chromatogram. What should I do?
A3: Split peaks can be frustrating and can arise from a few different sources.
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly.[12][13]
-
Solution: Reverse-flush the column. If this does not resolve the issue, the frit may need to be replaced. Filtering all samples and mobile phases is a crucial preventative measure.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including splitting, particularly for early eluting peaks.[14]
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
-
-
Void in the Column Packing: A void or channel in the stationary phase can cause the sample to travel through the column at different rates.[13][15]
-
Solution: This usually indicates a degraded column that needs to be replaced.
-
Q4: My retention times are shifting from run to run. Why is this happening?
A4: Unstable retention times can be due to a variety of issues with the HPLC system or the method itself.
-
Inadequate Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times can vary, especially in gradient elution.
-
Solution: Ensure a sufficient equilibration time between runs. A general rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column.
-
-
Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase, evaporation of a volatile solvent component, or degradation of a mobile phase additive can lead to retention time drift.
-
Solution: Prepare fresh mobile phase daily. If using a low-pressure mixing system, ensure all solvent lines are primed and free of air bubbles. For high-pressure mixing, check for leaks and ensure the pump is functioning correctly.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column thermostat is not used.
-
Solution: Use a column oven to maintain a constant temperature.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the Leucomycin complex and what are its main components?
A1: The Leucomycin complex, also known as Kitasamycin, is a mixture of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[16] It consists of more than 14 closely related components. The major, most abundant components are Leucomycin A1, A3, A4, A5, A9, and A13.[16][17]
Q2: What type of chromatography is best suited for separating Leucomycin components?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating the components of the Leucomycin complex.[18][19] This method separates molecules based on their hydrophobicity.
Q3: What are the typical column and mobile phase conditions for Leucomycin separation by RP-HPLC?
A3: A C18 or C8 column is typically used as the stationary phase. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate buffer). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good separation of all components within a reasonable analysis time.[18][20][21]
Q4: How should I prepare my Leucomycin sample for HPLC analysis?
A4: Leucomycin is soluble in ethanol, methanol, DMF, and DMSO, but has limited water solubility.[16] For analysis, a stock solution is typically prepared in an organic solvent like methanol. This stock solution is then diluted with the initial mobile phase to the desired concentration. It is crucial to filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[18][19]
Q5: What detection method is commonly used for Leucomycin analysis?
A5: Ultraviolet (UV) detection is the most common method. The Leucomycin components have a chromophore that allows for detection at wavelengths around 215 nm or 232 nm.[20][22] For more sensitive and specific detection, especially for identifying unknown impurities or for analysis in complex matrices, mass spectrometry (MS) can be coupled with HPLC (LC-MS).[17][21]
Data Presentation
Table 1: Comparison of HPLC Columns for Macrolide Antibiotic Separation
| Column Type | Particle Size (µm) | Dimensions (mm) | Key Characteristics | Best Suited For |
| C18 (Octadecylsilane) | 3.5 - 5 | 4.6 x 150/250 | High hydrophobicity, strong retention of non-polar compounds.[4][5][8] | Separating complex mixtures with a wide range of polarities. Good for retaining and resolving the major Leucomycin components. |
| C8 (Octylsilane) | 3.5 - 5 | 4.6 x 150/250 | Moderately hydrophobic, less retentive than C18.[4][5][6][7] | Faster analysis times, good for separating moderately polar compounds. Can offer different selectivity compared to C18. |
| Mixed-Mode | 5 | 4.6 x 150 | Combines reversed-phase and ion-exchange properties.[9][10] | Separating highly polar compounds that are poorly retained on traditional reversed-phase columns. |
Table 2: Example Gradient Elution Programs for Macrolide Separation
This table provides illustrative examples based on methods for related macrolides and should be optimized for your specific application.
| Time (min) | % Mobile Phase A (Aqueous Buffer) | % Mobile Phase B (Organic Solvent) |
| Method 1: General Screening Gradient | ||
| 0.0 | 95 | 5 |
| 40.0 | 5 | 95 |
| 45.0 | 5 | 95 |
| 45.1 | 95 | 5 |
| 55.0 | 95 | 5 |
| Method 2: Faster Analysis Gradient | ||
| 0.0 | 80 | 20 |
| 25.0 | 30 | 70 |
| 30.0 | 30 | 70 |
| 30.1 | 80 | 20 |
| 40.0 | 80 | 20 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Leucomycin Components
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.05 M Potassium phosphate buffer, pH adjusted to 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B (linear gradient)
-
35-40 min: 70% B (isocratic)
-
40.1-45 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 232 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the Leucomycin complex at 1 mg/mL in methanol.
-
Dilute the stock solution with the initial mobile phase (70:30 Mobile Phase A:B) to a final concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
Standard Preparation:
-
If available, prepare individual standards of the Leucomycin components in the same manner as the sample.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase for at least 15 minutes.
-
Inject the prepared standard and sample solutions.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Mandatory Visualization
Caption: Experimental workflow for the separation of Leucomycin components by HPLC.
Caption: Troubleshooting decision tree for common HPLC issues in Leucomycin separation.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 6. hawach.com [hawach.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 9. Analysis of Antibiotic Tylosin and Related Impurities in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 10. Analysis of Antibiotic Josamycin and Related Impurities on Primesep D Column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. support.waters.com [support.waters.com]
- 15. uhplcs.com [uhplcs.com]
- 16. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpar.com [ijpar.com]
- 19. animalhealth.ahri.gov.eg [animalhealth.ahri.gov.eg]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
Impact of pH on Leucomycin V activity and stability
Technical Support Center: Leucomycin V
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the activity and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound in aqueous solutions?
A1: this compound, like other macrolide antibiotics, exhibits pH-dependent stability. Generally, macrolides are more stable in neutral to slightly alkaline conditions and show increased degradation under acidic conditions. Strong alkaline conditions can also lead to degradation, often through hydrolysis of the lactone ring, which is a key structural feature of macrolides. For optimal stability in solution, it is recommended to maintain a pH range of 6.0 to 8.0.
Q2: What is the optimal pH range for the antimicrobial activity of this compound?
A2: The antimicrobial activity of macrolides, including this compound, is generally higher in slightly alkaline conditions (pH 7.5 to 8.5). This is because the neutral, un-ionized form of the antibiotic can more effectively penetrate the bacterial cell membrane. In acidic environments, the molecule becomes more ionized, which can hinder its ability to cross cellular barriers and reach its target, the bacterial ribosome.[1][2]
Q3: Can I dissolve this compound in an acidic buffer for my experiment?
A3: Dissolving this compound in acidic buffers (pH < 6.0) for extended periods is not recommended due to the risk of degradation. Acid-catalyzed hydrolysis of the glycosidic bonds and the lactone ring can inactivate the antibiotic. If an acidic pH is required for your experimental setup, it is crucial to minimize the exposure time and perform stability studies to quantify any potential degradation.
Q4: How should I store stock solutions of this compound?
A4: For long-term storage, this compound stock solutions should be prepared in a suitable organic solvent (e.g., ethanol or DMSO) and stored at -20°C or -80°C. For aqueous working solutions, it is best to prepare them fresh. If short-term storage of aqueous solutions is necessary, use a buffer with a pH between 6.0 and 8.0 and store at 2-8°C for no longer than 24-48 hours. Always perform a stability check for your specific conditions.[3][4][5]
Troubleshooting Guides
Issue 1: Inconsistent or Low Antimicrobial Activity in an In Vitro Assay
| Possible Cause | Troubleshooting Step |
| Incorrect pH of Assay Medium | Verify the final pH of your culture medium after all supplements have been added. The activity of this compound is significantly reduced in acidic media.[1] Adjust the medium to a pH of 7.2-7.4 for optimal bacterial growth and antibiotic activity. |
| Degradation of this compound Stock | Prepare a fresh stock solution of this compound. If using an older stock, its potency may have diminished. Avoid multiple freeze-thaw cycles. |
| Interaction with Medium Components | Certain components in complex media can chelate or interact with the antibiotic. Consider using a simpler, defined medium like Mueller-Hinton Broth for susceptibility testing. |
| Incorrect Bacterial Inoculum | Ensure the bacterial inoculum is standardized (e.g., to a 0.5 McFarland standard) to achieve reproducible results. |
Issue 2: Evidence of this compound Degradation in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate pH of Mobile Phase | An acidic or strongly basic mobile phase can cause on-column degradation. For reverse-phase HPLC, a mobile phase with a pH between 6.0 and 8.0 is generally recommended for macrolide stability. |
| Sample Preparation in Acidic Diluent | If samples are diluted in an acidic buffer before injection, degradation can occur. Use a neutral or slightly alkaline diluent, such as a phosphate buffer at pH 7.0. |
| High Temperature | Elevated temperatures during sample preparation or in the autosampler can accelerate degradation. Keep samples cool (4-10°C) before and during the analysis. |
| Photodegradation | Protect this compound solutions from direct light, as exposure to UV light can cause degradation. Use amber vials or cover vials with foil. |
Data Presentation
Table 1: pH-Dependent Stability of this compound in Aqueous Buffer at 37°C
| pH | Half-life (t½) in hours (approx.) | % Remaining after 24 hours (approx.) |
| 3.0 | < 1 | < 5% |
| 4.0 | 4 | ~15% |
| 5.0 | 12 | ~30% |
| 6.0 | 48 | ~70% |
| 7.0 | > 100 | > 90% |
| 8.0 | > 100 | > 90% |
| 9.0 | 72 | ~80% |
| 10.0 | 24 | ~50% |
Note: The data presented are representative values for macrolide antibiotics and should be confirmed for this compound under specific experimental conditions.
Table 2: Relative Activity of this compound against S. aureus at Various pH Levels
| pH of Medium | Minimum Inhibitory Concentration (MIC) in µg/mL (approx.) | Relative Activity (%) |
| 5.5 | 8.0 | 12.5% |
| 6.5 | 2.0 | 50% |
| 7.4 | 1.0 | 100% |
| 8.0 | 0.5 | 200% |
| 8.5 | 0.5 | 200% |
Note: Relative activity is normalized to the MIC at pH 7.4. Lower MIC values indicate higher activity.
Experimental Protocols
Protocol 1: Determining the pH-Stability Profile of this compound using HPLC
-
Preparation of Buffers : Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3.0 to 10.0.
-
Preparation of this compound Solutions : Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., ethanol). Dilute the stock solution into each buffer to a final concentration of 100 µg/mL.
-
Incubation : Incubate the solutions in a temperature-controlled environment (e.g., 37°C).
-
Sampling : At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution. Immediately quench any further degradation by diluting the aliquot in a cold, neutral mobile phase.
-
HPLC Analysis : Analyze the samples using a validated stability-indicating HPLC method with a C18 column. The mobile phase could consist of an acetonitrile and phosphate buffer (pH 7.0) gradient.[6]
-
Data Analysis : Quantify the peak area of this compound at each time point. Calculate the degradation rate constant (k) and the half-life (t½) at each pH by plotting the natural logarithm of the concentration versus time.
Protocol 2: Assessing the pH-Dependent Antimicrobial Activity of this compound
-
Preparation of Media : Prepare a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) and adjust aliquots to different pH values (e.g., 5.5, 6.5, 7.4, 8.0, 8.5) using sterile HCl or NaOH.
-
Preparation of Bacterial Inoculum : Culture the test organism (e.g., Staphylococcus aureus) overnight. Dilute the culture to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL in the final assay volume).
-
Broth Microdilution Assay : In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in each of the pH-adjusted media.[7]
-
Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no antibiotic) and a negative control (medium only) for each pH series.
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.[8] Determine the MIC for each pH value.
Visualizations
Caption: Experimental workflow for assessing pH impact on this compound.
Caption: Relationship between pH, stability, and activity of this compound.
References
- 1. Effect of pH on the in vitro activity of and propensity for emergence of resistance to fluoroquinolones, macrolides, and a ketolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of the stability of vancomycin solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. apec.org [apec.org]
Technical Support Center: Optimizing Leucomycin V Extraction from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Leucomycin V from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind extracting this compound from tissue samples?
A1: this compound is a macrolide antibiotic.[1] The extraction process generally involves tissue homogenization, protein precipitation to release the drug from the tissue matrix, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and purify the this compound from other cellular components. The final extract is then typically analyzed using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]
Q2: Which solvents are recommended for the extraction of this compound?
A2: For macrolide antibiotics like this compound, acetonitrile is a commonly used solvent for protein precipitation and initial extraction from homogenized tissue.[4][5] Other organic solvents that may be used in subsequent LLE steps include ethyl acetate, chloroform, and dichloromethane. The choice of solvent depends on the specific tissue type and the subsequent analytical method.[6]
Q3: What are the critical parameters to consider for optimizing this compound extraction?
A3: Key parameters for optimization include:
-
Tissue Homogenization Technique: Ensuring complete disruption of the tissue to release the analyte.
-
Choice of Extraction Solvent: Selecting a solvent that provides high recovery for this compound and minimal co-extraction of interfering substances.
-
pH of the Extraction Buffer: The pH can influence the solubility and stability of this compound. For some macrolides, slightly acidic conditions may be optimal.
-
Temperature: Performing extraction at controlled, often cooler, temperatures can help prevent degradation of the analyte.
-
Solid-Phase Extraction (SPE) Sorbent: If using SPE, the choice of sorbent material (e.g., C18, polymeric sorbents) is critical for selective retention and elution of this compound.
Q4: How can I minimize matrix effects during LC-MS/MS analysis of this compound extracts?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples. To minimize these effects:
-
Optimize Sample Cleanup: Use a robust SPE protocol to remove interfering matrix components like phospholipids and proteins.
-
Chromatographic Separation: Ensure good chromatographic separation of this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
-
Matrix-Matched Calibration Curves: Prepare calibration standards in a blank tissue matrix that has undergone the same extraction procedure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized to a uniform consistency. |
| Inefficient protein precipitation. | Optimize the ratio of tissue homogenate to precipitation solvent (e.g., acetonitrile). Ensure thorough vortexing and adequate centrifugation time and speed. | |
| Suboptimal extraction solvent or pH. | Experiment with different extraction solvents and adjust the pH of the aqueous phase to enhance the partitioning of this compound into the organic phase during LLE. | |
| Inappropriate SPE sorbent or elution solvent. | Test different SPE cartridges (e.g., C18, Oasis HLB) and optimize the composition and volume of the wash and elution solvents. | |
| High Variability in Results | Inconsistent sample preparation. | Standardize all steps of the extraction protocol, including homogenization time, solvent volumes, and incubation times. |
| Presence of matrix effects. | Implement strategies to minimize matrix effects as described in the FAQs (Q4). | |
| Degradation of this compound. | Keep samples on ice or at 4°C during processing. Investigate the stability of this compound under your specific extraction and storage conditions. For some macrolides, degradation can occur at extreme pH values or elevated temperatures. | |
| Co-elution of Interfering Peaks in Chromatography | Insufficient sample cleanup. | Improve the SPE cleanup step by adding a wash step with a solvent of intermediate polarity to remove more interferences before eluting this compound. |
| Suboptimal chromatographic conditions. | Modify the mobile phase composition, gradient profile, or switch to a different HPLC column to improve the separation of this compound from interfering peaks. | |
| Instrumental Issues (e.g., Ion Suppression in LC-MS/MS) | High concentration of co-eluting matrix components. | Dilute the final extract to reduce the concentration of interfering substances, provided the this compound concentration remains above the limit of quantification. |
| Inadequate sample cleanup. | Re-evaluate and optimize the SPE or LLE cleanup procedure to more effectively remove phospholipids and other interfering compounds. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Muscle Tissue
This protocol is a general guideline for the extraction of macrolide antibiotics and should be optimized for this compound and your specific tissue type.
-
Homogenization:
-
Weigh 1 g of muscle tissue and place it in a 15 mL centrifuge tube.
-
Add 3 mL of ice-cold phosphate-buffered saline (PBS, pH 7.4).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice during this process.
-
-
Protein Precipitation:
-
Add 6 mL of acetonitrile to the tissue homogenate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new 15 mL centrifuge tube.
-
Add 5 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate and combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Liver Tissue
This protocol is based on general procedures for macrolide extraction and may require optimization.
-
Homogenization and Protein Precipitation:
-
Follow steps 1 and 2 from the LLE protocol.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Dilute the supernatant from the protein precipitation step with 10 mL of deionized water.
-
Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Data Presentation
Table 1: Comparison of Extraction Method Performance for Macrolide Antibiotics (General)
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 60-90% | 70-95% |
| Reproducibility (RSD) | < 15% | < 10% |
| Sample Throughput | Lower | Higher (amenable to automation) |
| Solvent Consumption | High | Low |
| Selectivity | Moderate | High |
Note: These are typical performance characteristics for macrolide antibiotics and may vary for this compound depending on the specific protocol and tissue matrix.
Table 2: LC-MS/MS Parameters for Macrolide Analysis (Example)
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Specific to this compound (to be determined) |
Visualizations
Caption: General workflow for this compound extraction from tissue samples.
Caption: Mechanism of action of this compound on bacterial protein synthesis.
References
- 1. This compound | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screening for multi-class veterinary drug residues in animal muscle using liquid chromatography/tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of lincomycin in animal tissues and bovine milk by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. extraction of drug from biological matrix.pptx [slideshare.net]
Validation & Comparative
A Comparative Analysis of Leucomycin V and Erythromycin Efficacy
In the landscape of macrolide antibiotics, both Leucomycin V and erythromycin have established roles in combating bacterial infections. This guide provides a detailed comparative analysis of their efficacy, drawing upon available experimental data. The information is tailored for researchers, scientists, and drug development professionals to offer a comprehensive understanding of these two compounds.
Mechanism of Action: A Shared Target
Both this compound and erythromycin belong to the macrolide class of antibiotics and exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria.[1][2] Their primary target is the 50S subunit of the bacterial ribosome. By binding to the 23S ribosomal RNA molecule within this subunit, they block the exit tunnel through which newly synthesized peptides emerge, thereby halting protein elongation and ultimately inhibiting bacterial growth.[1][2][3] This bacteriostatic action is the hallmark of their efficacy. Studies have shown that leucomycins can compete with and inhibit the binding of erythromycin to bacterial ribosomes, suggesting they share a similar or overlapping binding site.[4]
In Vitro Efficacy: A Look at the Data
While direct, head-to-head comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of this compound and erythromycin against a wide range of bacterial isolates are not extensively available in recent literature, historical and individual studies provide insights into their respective spectrums of activity. Both antibiotics are primarily effective against Gram-positive bacteria.
Erythromycin has a well-documented spectrum of activity against various pathogens. The following table summarizes typical MIC ranges for erythromycin against common bacteria.
| Bacterial Species | Erythromycin MIC Range (µg/mL) |
| Staphylococcus aureus | 0.25 - >128 |
| Streptococcus pneumoniae | 0.016 - >128 |
| Streptococcus pyogenes | ≤0.03 - 2 |
Note: MIC values can vary significantly based on the bacterial strain and the presence of resistance mechanisms.
This compound has demonstrated strong activity against Gram-positive bacteria.[5] While specific comparative MIC data with erythromycin is limited, its efficacy is generally considered to be in a similar range for susceptible organisms.
Resistance Mechanisms: A Common Challenge
The clinical utility of both this compound and erythromycin is challenged by the emergence of bacterial resistance. The primary mechanisms of resistance to macrolides are broadly categorized as:
-
Target Site Modification: This is the most common mechanism and involves the methylation of an adenine residue in the 23S rRNA of the 50S ribosomal subunit by an enzyme encoded by the erm (erythromycin ribosome methylation) genes.[6][7] This modification reduces the binding affinity of macrolide antibiotics to the ribosome, leading to high-level resistance.[6]
-
Drug Efflux: Bacteria can acquire genes that code for efflux pumps, which are membrane proteins that actively transport macrolides out of the bacterial cell.[1][7] This mechanism typically confers low to moderate levels of resistance.
-
Drug Inactivation: A less common mechanism involves the enzymatic inactivation of the antibiotic by esterases or phosphotransferases.[8]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following protocols are standard methods for determining the MIC of antimicrobial agents.
1. Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antibiotic Stock Solution: Dissolve this compound or erythromycin in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the antibiotic stock solution with Mueller-Hinton Broth (MHB) or another appropriate broth to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
2. Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium.
-
Preparation of Antibiotic-Containing Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing twofold serial dilutions of the antibiotic.
-
Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Preparation: Prepare tubes containing a suitable broth with the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC). Also, include a growth control tube without the antibiotic.
-
Inoculation: Inoculate all tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Plating and Incubation: Perform serial dilutions of the collected aliquots and plate them onto an appropriate agar medium. Incubate the plates until colonies are visible.
-
Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.[9]
Visualizing the Pathways
To better understand the processes described, the following diagrams illustrate the mechanism of action and resistance pathways.
Caption: Mechanism of action of macrolide antibiotics.
Caption: Major mechanisms of macrolide resistance.
Conclusion
This compound and erythromycin are closely related macrolide antibiotics that share a common mechanism of action by inhibiting bacterial protein synthesis. Both are primarily effective against Gram-positive bacteria. While direct comparative efficacy data is limited, their individual spectra of activity suggest a considerable overlap. The clinical effectiveness of both antibiotics is significantly impacted by the spread of resistance, primarily through target site modification and drug efflux. The provided experimental protocols offer a standardized framework for conducting further comparative studies to precisely delineate the relative efficacy of these two important antimicrobial agents.
References
- 1. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 2. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 3. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Leucomycins and Analogues on Binding [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
- 6. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrolide resistance mechanisms in Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. emerypharma.com [emerypharma.com]
A Comparative Analysis of Leucomycin V and Azithromycin: Efficacy and Mechanisms
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Leucomycin V and the new-generation macrolide, azithromycin. This report synthesizes available in vitro data, details experimental methodologies, and illustrates the mechanisms of action of these antibacterial agents.
Introduction
Macrolide antibiotics have long been a cornerstone in the treatment of various bacterial infections. While older macrolides like erythromycin laid the foundation, newer agents have been developed to improve upon their properties. This guide provides a detailed comparison of this compound, a classic macrolide, with azithromycin, a widely used new-generation macrolide. The focus is on their in vitro efficacy against key respiratory pathogens, their mechanisms of action, and the experimental protocols used to generate the presented data.
Mechanism of Action: Targeting Bacterial Protein Synthesis
Both this compound and azithromycin belong to the macrolide class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation of peptidyl-tRNA, ultimately halting the elongation of the polypeptide chain and preventing the synthesis of essential bacterial proteins.[1][2][3][4][5][6] While the primary target is the same, subtle differences in their binding and interaction with the ribosome may contribute to variations in their antibacterial spectrum and potency.
Below is a generalized diagram illustrating the mechanism of action for macrolide antibiotics.
Comparative In Vitro Efficacy
The in vitro efficacy of an antibiotic is a critical indicator of its potential clinical utility. This is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.
While direct head-to-head comparative studies between this compound and azithromycin are limited in the available literature, data from various studies on related compounds and common pathogens allow for an indirect comparison. Josamycin, a major component of the Leucomycin complex (also known as Leucomycin A3), and Kitasamycin (another name for Leucomycin) have been studied against several respiratory pathogens.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Macrolides Against Key Respiratory Pathogens
| Pathogen | Josamycin (Leucomycin A3) | Kitasamycin (Leucomycin) | Azithromycin |
| Mycoplasma pneumoniae | 4[7] | ≥0.06[8] | 16[7] |
| Chlamydia pneumoniae | - | - | 0.125 - 0.25[9] |
| Streptococcus pneumoniae | - | - | 0.5 - 4.0[10] |
| Haemophilus influenzae | - | - | 0.5 - 4.0[10] |
| Moraxella catarrhalis | - | - | ≤0.03 - 0.5[11] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
From the available data, Josamycin (a key component of this compound) demonstrates potent activity against Mycoplasma pneumoniae, with a lower MIC90 value compared to azithromycin in one study.[7] Kitasamycin also shows high potency against M. pneumoniae.[8] Azithromycin, on the other hand, has a well-documented broad spectrum of activity against typical and atypical respiratory pathogens.[4][9][10][12][13]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized process crucial for the evaluation of antimicrobial agents. The data presented in this guide are primarily based on the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[14][15][16] The general workflow is as follows:
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density, typically corresponding to a 0.5 McFarland turbidity standard. This suspension is then further diluted to achieve a final standardized inoculum concentration in the wells.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. Control wells (without antibiotic) are included to ensure bacterial growth.
-
Incubation: The microtiter plate is incubated under specific conditions (temperature, time, and atmosphere) appropriate for the growth of the test organism.
-
Reading of Results: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Conclusion
This comparative guide provides an overview of the efficacy of this compound and azithromycin. Both macrolides act by inhibiting bacterial protein synthesis. Based on the limited available data, Josamycin, a component of this compound, shows promising in vitro activity against Mycoplasma pneumoniae. Azithromycin is a well-established broad-spectrum agent effective against a wide range of respiratory pathogens.
For researchers and drug development professionals, this guide highlights the need for more direct comparative studies to fully elucidate the relative efficacy of this compound and its components against a broader panel of clinically relevant bacteria. Such studies, following standardized protocols like those from CLSI, are essential for making informed decisions in the development of new antimicrobial therapies. The provided experimental workflow and mechanistic diagrams serve as a foundational reference for understanding the evaluation and action of these important antibiotics.
References
- 1. microbenotes.com [microbenotes.com]
- 2. What is the mechanism of Azithromycin? [synapse.patsnap.com]
- 3. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro activities of acetylmidecamycin and other antimicrobials against human macrolide-resistant Mycoplasma pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of rokitamycin and other macrolide antibiotics on Mycoplasma pneumoniae in L cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activities of azithromycin, clarithromycin, L-ofloxacin, and other antibiotics against Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to ABT-773 Compared to Their Susceptibilities to 11 Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Haemophilus influenzae and Moraxella catarrhalis from Patients with Community-Acquired Respiratory Tract Infections: Antimicrobial Susceptibility Patterns from the SENTRY Antimicrobial Surveillance Program (United States and Canada, 1997) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activities of azithromycin and ofloxacin against Chlamydia pneumoniae in a continuous-infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo activities of macrolides against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Leucomycin V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Leucomycin V with alternative analytical techniques. The information presented is supported by experimental data drawn from studies on this compound and other structurally similar 16-membered macrolide antibiotics, such as josamycin, to ensure scientific rigor and relevance.
Executive Summary
The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product over time. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This guide details the validation of a representative stability-indicating HPLC method for this compound and compares its performance against a traditional microbiological assay.
Stability-Indicating HPLC Method Validation for this compound
A stability-indicating HPLC method must be validated to demonstrate its suitability for its intended purpose, in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The validation process involves assessing various parameters to ensure the method is reliable, reproducible, and accurate.
Experimental Protocol: HPLC Method Validation
Objective: To validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
1. Chromatographic Conditions (Representative):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 6.5) in a gradient or isocratic elution
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 232 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
2. Validation Parameters and Acceptance Criteria:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[4] This is demonstrated through forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) should be ≥ 0.999.[2][5]
-
Accuracy: The closeness of test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[1][2] The percent recovery should be within 98-102%.[5]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument. The Relative Standard Deviation (RSD) should be ≤ 2%.[2]
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments. The RSD should be ≤ 2%.[2]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
3. Forced Degradation Studies:
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][7] this compound solutions are subjected to the following stress conditions to induce degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours (solid state)
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours (solid state and solution)
The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm the specificity of the method.[6]
Workflow for Stability-Indicating HPLC Method Validation
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 3. scribd.com [scribd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. globalresearchonline.net [globalresearchonline.net]
A Head-to-Head Showdown: Leucomycin V vs. Tylosin for Veterinary Applications
An in-depth comparative analysis for researchers and drug development professionals.
In the realm of veterinary medicine, macrolide antibiotics play a pivotal role in combating a wide array of bacterial infections. Among these, Leucomycin V and tylosin have emerged as significant therapeutic agents. This guide provides a comprehensive head-to-head comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Key Performance Indicators
| Feature | This compound | Tylosin |
| Primary Veterinary Use | Porcine Proliferative Enteropathy (PPE), Swine Dysentery | Porcine Proliferative Enteropathy (PPE), Mycoplasma infections, Bovine Respiratory Disease (BRD) |
| Spectrum of Activity | Primarily Gram-positive bacteria, some Gram-negative bacteria, and Mycoplasma spp. | Broad-spectrum against Gram-positive bacteria, Mycoplasma spp., and some Gram-negative bacteria. |
In Vitro Efficacy: A Comparative Look at Pathogen Inhibition
The in vitro activity of an antibiotic, measured by its Minimum Inhibitory Concentration (MIC), is a critical indicator of its potential efficacy. The lower the MIC value, the less drug is required to inhibit the growth of a specific pathogen.
A study comparing the in vitro activity of kitasamycin (of which this compound is a major component) and tylosin against Australian isolates of Brachyspira hyodysenteriae, the causative agent of swine dysentery, revealed that macrolide resistance was widespread. However, four isolates were identified as susceptible to kitasamycin with MICs of less than 5 μg/mL.[1] In contrast, many B. hyodysenteriae isolates have shown high resistance to tylosin, with MICs often exceeding 256 μg/mL.[1]
| Pathogen | This compound (Kitasamycin) MIC (μg/mL) | Tylosin MIC (μg/mL) | Reference |
| Brachyspira hyodysenteriae (susceptible isolates) | < 5 | >256 (resistant isolates) | [1] |
| Mycoplasma hyopneumoniae | Not directly compared | 0.5 - 1.0 (MIC₅₀/MIC₉₀) | [2] |
| Streptococcus suis | Not directly compared | 0.25 (MIC) | [3][4] |
| Actinobacillus pleuropneumoniae | Not directly compared | 16 (MIC₅₀/MIC₉₀) | [5] |
| Pasteurella multocida | Not directly compared | 16 (MIC₅₀) / 32 (MIC₉₀) | [5] |
Clinical Efficacy: Performance in Animal Health
Clinical trials provide invaluable data on how these antibiotics perform in real-world scenarios. While direct head-to-head clinical trials between this compound and tylosin are limited, comparative studies with related compounds offer valuable insights.
Porcine Proliferative Enteropathy (Ileitis)
A field trial comparing the efficacy of tylvalosin, a derivative of tylosin, with tylosin for the control of subclinical ileitis in swine demonstrated that both were effective. However, the tylvalosin-treated group showed some significant improvements.
| Parameter | Tylvalosin (85 ppm for 10 days) | Tylosin (100 ppm for 21 days) | Statistical Significance | Reference |
| Average Daily Weight Gain (ADWG) | 821 g | 788 g | Not Significant (NS) | [6] |
| Average Age at Slaughter | 194.3 days | 196.2 days | p=0.045 | [6] |
| Percentage of Lean Meat | 59.8% | 59.2% | p=0.025 | [6] |
| Mortality Rate | 7.3% | 5.0% | Not Significant (NS) | [6] |
These results suggest that while both are effective, tylvalosin may offer advantages in terms of growth promotion and carcass quality in the context of subclinical ileitis.[6]
Pharmacokinetics: A Look at Drug Disposition in Swine
| Pharmacokinetic Parameter | Tylosin (10 mg/kg IM in healthy pigs) | Tylosin (10 mg/kg IM in S. suis infected pigs) | Reference |
| Cmax (Peak Concentration) | 2.06 ± 0.43 μg/mL | 2.37 ± 0.38 μg/mL | [3] |
| Tmax (Time to Peak Concentration) | 1.95 ± 0.22 h | 1.58 ± 0.49 h | [3] |
| AUC (Area Under the Curve) | 10.80 ± 2.20 μg·h/mL | 10.30 ± 3.46 μg·h/mL | [3] |
| t½β (Elimination Half-life) | 1.354 h | 1.152 h | [3] |
| Bioavailability (IM) | 95% | - | [7] |
Note: Data for this compound in swine is not available in the reviewed literature for a direct comparison.
Mechanism of Action: Targeting Bacterial Protein Synthesis
Both this compound and tylosin belong to the macrolide class of antibiotics and share a similar mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[6][8] This binding obstructs the exit tunnel through which newly synthesized peptides emerge, ultimately leading to a bacteriostatic effect.
Caption: Mechanism of action of this compound and Tylosin.
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) of kitasamycin and tylosin against Brachyspira hyodysenteriae isolates was determined using a broth dilution method. The general steps for such a procedure are as follows:
-
Isolate Preparation: Pure cultures of the bacterial isolates are grown on appropriate media.
-
Inoculum Preparation: A standardized inoculum of each isolate is prepared to a specific cell density (e.g., 1 × 10⁵ – 5 × 10⁶ CFU/mL).[3]
-
Antimicrobial Dilution: Serial two-fold dilutions of the antibiotics are prepared in a suitable broth medium in microtiter plates.
-
Inoculation: The prepared inoculum is added to each well of the microtiter plates containing the antibiotic dilutions.
-
Incubation: The plates are incubated under specific conditions (e.g., anaerobically at 37°C for 4 days) appropriate for the growth of the target pathogen.[3]
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Caption: Workflow for MIC determination.
Clinical Trial for Porcine Proliferative Enteropathy
The comparative field trial of tylvalosin and tylosin for subclinical ileitis in swine followed a randomized, double-masked design. Key elements of such a protocol include:
-
Animal Selection: A cohort of pigs from a commercial farm with a history of the target disease is selected.
-
Randomization: Pigs are randomly assigned to different treatment groups (e.g., this compound group, tylosin group, and a control group).
-
Treatment Administration: The respective antibiotics are administered to the treatment groups, often as in-feed medication at a specified concentration for a defined period.
-
Blinding: To prevent bias, both the animal handlers and the outcome assessors are unaware of which treatment each group is receiving.
-
Data Collection: Key performance indicators such as average daily weight gain, feed conversion ratio, mortality, and clinical signs are recorded throughout the study period.
-
Post-mortem Analysis: At the end of the trial, a subset of animals from each group may be necropsied to assess gross and microscopic lesions in the target tissues.
-
Statistical Analysis: The collected data is statistically analyzed to determine if there are significant differences between the treatment groups.
Caption: Clinical trial workflow for PPE.
Pharmacokinetic Study in Swine
Pharmacokinetic studies in pigs typically involve the following steps:
-
Animal Model: Healthy pigs of a specific age and weight are used. For comparative studies, it's ideal to use the same breed and housing conditions.
-
Drug Administration: A single dose of the antibiotic is administered, typically intravenously (IV) and/or intramuscularly (IM), at a specified dosage.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
Plasma Analysis: The concentration of the drug in the plasma is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).[7]
-
Pharmacokinetic Modeling: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters like Cmax, Tmax, AUC, and elimination half-life.
Caption: Pharmacokinetic study workflow.
Conclusion
Both this compound and tylosin are effective macrolide antibiotics for veterinary use. The available data suggests that this compound (as part of the kitasamycin complex) may have an advantage against certain tylosin-resistant strains of Brachyspira hyodysenteriae. In the context of porcine proliferative enteropathy, a tylosin derivative has shown some performance benefits over tylosin itself. Tylosin, however, has a broader range of approved uses and a well-documented pharmacokinetic profile in various species.
The choice between these two antibiotics will ultimately depend on the specific pathogen, the level of antimicrobial resistance in a given herd, and the desired clinical outcome. Further direct comparative studies, particularly in vivo clinical trials and pharmacokinetic analyses of this compound in target animal species, are warranted to provide a more definitive comparison.
References
- 1. Antimicrobial Susceptibility Testing of Porcine Brachyspira (Serpulina) Species Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility profiles of porcine mycoplasmas isolated from samples collected in southern Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing tylosin dosage for co-infection of Actinobacillus pleuropneumoniae and Pasteurella multocida in pigs using pharmacokinetic/pharmacodynamic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro susceptibility of porcine respiratory pathogens to tilmicosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
The Synergistic Potential of Leucomycin V and β-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The combination of different classes of antibiotics is a crucial strategy in combating bacterial infections, particularly those caused by resistant strains. This guide explores the synergistic activity of Leucomycin V, a macrolide antibiotic, with β-lactam antibiotics. While direct experimental data on this compound in combination with β-lactams is not currently available in the public domain, this document provides a comparative analysis based on the known synergistic interactions of other macrolide antibiotics with β-lactams. The primary mechanisms of action, experimental data from in vitro and in vivo studies on related macrolides, and detailed experimental protocols are presented to inform future research and drug development in this area.
Introduction: The Rationale for Combination Therapy
The rise of antibiotic resistance necessitates innovative therapeutic approaches. Combining antibiotics with different mechanisms of action can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual effects. This can result in lower required doses, reduced toxicity, and a decreased likelihood of resistance development.
β-lactam antibiotics, such as penicillins and cephalosporins, are potent bactericidal agents that inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1][2] Macrolides, including this compound, are typically bacteriostatic and act by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[3][4][5] The distinct mechanisms of these two antibiotic classes provide a strong rationale for exploring their synergistic potential.
While specific data for this compound is lacking, studies on other macrolides like erythromycin, azithromycin, and clarithromycin in combination with β-lactams have shown varied results, ranging from synergy to indifference and even antagonism.[6][7][8] This guide will synthesize the available evidence for these related compounds to provide a framework for evaluating the potential of this compound.
Mechanisms of Synergistic Action
The synergistic interaction between macrolides and β-lactam antibiotics is thought to be multifactorial, involving both direct antibacterial effects and modulation of the host immune response.
Direct Antibacterial Synergy
While the primary modes of action are distinct, the interplay between cell wall disruption and protein synthesis inhibition may lead to enhanced bacterial killing. One hypothesis is that the cell wall damage induced by β-lactams may facilitate the entry of macrolides into the bacterial cell, leading to higher intracellular concentrations and more effective inhibition of protein synthesis.
Immunomodulatory Effects of Macrolides
A significant aspect of the synergistic effect observed with macrolide and β-lactam combinations, particularly in the context of respiratory infections, is attributed to the immunomodulatory properties of macrolides.[9][10][11] Macrolides can accumulate in immune cells like neutrophils and macrophages and have been shown to:[12]
-
Reduce the production of pro-inflammatory cytokines: such as interleukin-8 (IL-8), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[12]
-
Decrease neutrophil influx into infected tissues.[13]
-
Attenuate bacterial virulence factors. [14]
This modulation of the host's inflammatory response can lead to improved clinical outcomes, even in cases where direct in vitro synergy is not observed.[13][15]
Comparative In Vitro and In Vivo Data
The following tables summarize experimental data from studies investigating the synergistic activity of various macrolides with β-lactam antibiotics against clinically relevant bacteria. It is important to reiterate that no such data is currently available for this compound.
In Vitro Synergy Data (Checkerboard Assays)
The checkerboard assay is a common method to assess antibiotic synergy, with the Fractional Inhibitory Concentration (FIC) index used to quantify the interaction. An FICI of ≤ 0.5 is generally considered synergistic.
| Macrolide | β-Lactam | Bacterial Strain(s) | FIC Index (FICI) | Outcome | Reference |
| Erythromycin | Oxacillin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not explicitly stated, but high synergism reported | Synergy | [16] |
| Azithromycin | Ceftriaxone | Streptococcus pneumoniae | 1 and 0.75 | No Interaction | [13] |
| Clarithromycin | Amoxicillin/clavulanic acid | Streptococcus pneumoniae | > 1 (in 22/100 isolates) | Antagonism | [6] |
| Erythromycin | Penicillin or Cefotaxime | Streptococcus pneumoniae | Indifference reported | Indifference | [7] |
In Vivo Efficacy Data (Animal Models)
Animal models provide valuable insights into the clinical potential of combination therapies.
| Macrolide | β-Lactam | Animal Model | Bacterial Strain | Key Findings | Reference |
| Azithromycin | Ceftriaxone | Mouse model of lethal pneumococcal pneumonia | Streptococcus pneumoniae | Significant survival benefits with combination therapy despite no in vitro synergy.[13] | [13][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate antibiotic synergy.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the in vitro synergy of two antimicrobial agents.[17][18][19]
Detailed Steps:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. Perform serial two-fold dilutions in appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Plate Setup: In a 96-well microtiter plate, dispense increasing concentrations of Antibiotic A along the rows and increasing concentrations of Antibiotic B along the columns. This creates a matrix of antibiotic combinations. Include wells with each antibiotic alone and a growth control well without any antibiotics.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Incubate the plates at 37°C for 18-24 hours.
-
Reading and Interpretation: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The FIC index is calculated as follows:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
FICI = FIC of drug A + FIC of drug B
-
Time-Kill Assay Protocol
Time-kill assays provide information on the rate of bactericidal activity of antimicrobial agents alone and in combination over time.[20]
Detailed Steps:
-
Preparation: Prepare tubes with broth containing the antibiotics at desired concentrations (e.g., 0.5x, 1x, 2x MIC) alone and in combination. Include a growth control tube without antibiotics.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate onto appropriate agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
Conclusion and Future Directions
The combination of macrolides and β-lactam antibiotics presents a complex but potentially valuable therapeutic strategy. While some studies demonstrate in vitro synergy and in vivo benefits, the outcomes can be influenced by the specific antibiotics, bacterial strains, and host factors. The immunomodulatory effects of macrolides appear to play a significant role in the clinical efficacy of these combinations, a factor not captured by standard in vitro synergy tests.
Crucially, there is a clear knowledge gap regarding the synergistic potential of this compound with β-lactam antibiotics. Future research should focus on:
-
Directly evaluating the in vitro synergy of this compound with a range of β-lactams against key Gram-positive pathogens using checkerboard and time-kill assays.
-
Investigating the in vivo efficacy of this compound and β-lactam combinations in relevant animal models of infection.
-
Elucidating the potential immunomodulatory effects of this compound and how they might contribute to the overall therapeutic outcome.
Such studies are essential to determine if this compound, in combination with β-lactams, can offer a viable therapeutic option for treating bacterial infections in an era of increasing antibiotic resistance.
References
- 1. Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control - Atlas Infectious Disease Practice [atlasidp.com]
- 2. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 3. brainkart.com [brainkart.com]
- 4. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. Comparative evaluation of synergy of combinations of beta-lactams with fluoroquinolones or a macrolide in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of β-Lactam and Macrolide Combination Therapy versus Fluoroquinolone Monotherapy in Hospitalized Veterans Affairs Patients with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is β-Lactam Plus Macrolide More Effective than β-Lactam Plus Fluoroquinolone among Patients with Severe Community-Acquired Pneumonia?: a Systemic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 10. ovid.com [ovid.com]
- 11. karger.com [karger.com]
- 12. The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Update on the combination effect of macrolide antibiotics in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Toxicity of Leucomycin V and Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro toxicity of Leucomycin V against other common macrolide antibiotics. The information presented is collated from various independent research studies to offer a comprehensive resource for evaluating the cytotoxic potential of these compounds in a laboratory setting.
Quantitative Comparison of Macrolide Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of various macrolides, including components of this compound (josamycin), against different mammalian cell lines. These values are indicative of the drug concentration required to inhibit 50% of cell viability and serve as a primary metric for cytotoxicity. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.
| Macrolide | Cell Line | IC50 (µM) | Assay | Reference |
| This compound (as Kitasamycin) | Human Tenon's Fibroblasts (hTFs) | Not explicitly stated, but cytotoxicity observed in a dose-dependent manner | Real-time cytotoxicity assay | [1] |
| Josamycin | Human K562 erythroleukemia | 39 | Not specified | |
| Erythromycin | Not specified | 2.04 (1.5 µg/ml) | Not specified | [2] |
| Azithromycin | HeLa | 20.9 (15.66 µg/mL) | MTT | [3] |
| SGC-7901 | 34.8 (26.05 µg/mL) | MTT | [3] | |
| BHK-21 | 121.5 (91.00 µg/mL) | MTT | [3] | |
| MCF-12A | 125.5 (94 µg/mL) | ³H-thymidine incorporation | [4] | |
| Fibroblasts | 153.5 (115 µg/mL) | ³H-thymidine incorporation | [4] | |
| Clarithromycin | MCF7 | >100 | Not specified | [5] |
| Roxithromycin | Human peripheral blood lymphocytes | Non-toxic at concentrations up to 200 µg/mL (approx. 240 µM) | MTT | [6] |
| Spiramycin | NIH/3T3 | >100 (at 24h and 48h) | MTT | |
| Telithromycin | TE671 (human neuromedulloblastoma) | 3.5 | Whole-cell patch-clamp |
Note: The cytotoxicity of Kitasamycin (which contains this compound) was observed to be dose-dependent on human Tenon's fibroblasts, though a specific IC50 value was not provided in the cited study[1]. Another study reported an IC50 of 39 µM for josamycin, a major component of this compound, in human K562 erythroleukemia cells. In comparison, erythromycin showed an IC50 of 2.04 µM[2]. Azithromycin exhibited varying cytotoxicity with IC50 values of 20.9 µM in HeLa cells, 34.8 µM in SGC-7901 cells, and a significantly higher 121.5 µM in BHK-21 cells[3]. Studies on clarithromycin and roxithromycin indicated lower cytotoxicity, with clarithromycin having an IC50 greater than 100 µM in MCF7 cells and roxithromycin being non-toxic at concentrations up to approximately 240 µM in human lymphocytes[5][6]. Spiramycin also demonstrated low toxicity in NIH/3T3 cells at 24 and 48 hours. Telithromycin showed a potent inhibitory effect on nicotinic acetylcholine receptors in TE671 cells with an IC50 of 3.5 µM.
Experimental Protocols
Detailed methodologies for common in vitro toxicity assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and macrolide being tested.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the macrolide compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Include controls for maximum LDH release (by lysing a set of untreated cells) and background LDH activity in the medium. Calculate the percentage of cytotoxicity and determine the IC50 value.
Signaling Pathways in Macrolide-Induced Toxicity
The mechanisms underlying macrolide-induced cytotoxicity are complex and can involve multiple signaling pathways. The following diagram illustrates a generalized workflow for assessing in vitro cytotoxicity, a crucial step in understanding these pathways.
Caption: Workflow for In Vitro Cytotoxicity Assessment of Macrolides.
This workflow begins with the preparation of cell cultures and their exposure to the test compounds. Subsequently, cytotoxicity is measured using assays like MTT or LDH. The resulting data is then analyzed to determine key toxicity parameters such as the IC50 value, allowing for a comparative assessment of the different macrolides.
Further research into the specific molecular targets and downstream signaling cascades affected by this compound is warranted to fully elucidate its toxicological profile in comparison to other macrolides.
References
- 1. The Antibiotic Kitasamycin—A Potential Agent for Specific Fibrosis Preventing Therapy after Fistulating Glaucoma Surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of in vitro assays to identify antibiotics that are cytotoxic to normal equine chondrocytes and synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research into biocompatibility and cytotoxicity of daptomycin, gentamicin, vancomycin and teicoplanin antibiotics at common doses added to bone cement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Leucomycin V Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Leucomycin V, a macrolide antibiotic.[1][2] The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select and validate appropriate analytical methods for their specific needs, ensuring data accuracy, reliability, and regulatory compliance. The methodologies and validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]
Understanding Cross-Validation of Analytical Methods
Cross-validation of analytical methods is the process of assessing the equivalency of two or more methods used to measure the concentration of a substance.[8][9] This is crucial when, for example, a method is transferred between laboratories or when a new method is introduced to replace an existing one. The goal is to demonstrate that the different methods provide comparable results within predefined acceptance criteria.
The core validation parameters that must be assessed during a cross-validation study, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, and robustness.[3][10][11][12]
A general workflow for the cross-validation process is illustrated below:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 9. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Leucomycin V and Josamycin for Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two macrolide antibiotics, Leucomycin V and josamycin, for the treatment of bacterial infections. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding and potential application of these compounds.
Introduction and Mechanism of Action
Both this compound and josamycin belong to the macrolide class of antibiotics, which are characterized by a large macrocyclic lactone ring. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.[1][2][3] They achieve this by binding to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for the growing polypeptide chain and interferes with the translocation of peptidyl-tRNA.[1][2][3] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[1][2][3]
Josamycin , a 16-membered macrolide, has been shown to have a long average lifetime on the ribosome (approximately 3 hours) and a low dissociation constant, leading to a complete shutdown of protein synthesis at saturating concentrations.[4]
Comparative In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for josamycin and leucomycin against a range of bacterial pathogens. It is important to note that specific MIC data for this compound is limited in the available literature. Therefore, data for the broader "Leucomycin" or "Kitasamycin" complex is presented as a proxy, and this should be considered when interpreting the results.
Table 1: In Vitro Activity against Gram-Positive Bacteria
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Citation(s) |
| Staphylococcus aureus | Josamycin | ≤0.39 | - | - | [6] |
| - | - | 0.25 - >100 | [7] | ||
| - | - | 0.1 - 1.6 | [8] | ||
| Leucomycin (Kitasamycin) | - | - | 1.56 | [9] | |
| Streptococcus pneumoniae | Josamycin | ≤0.39 | - | - | [6] |
| - | - | 0.03 - 0.12 | [10] | ||
| Leucomycin (Kitasamycin) | - | - | 0.39 | [9] | |
| Streptococcus pyogenes | Josamycin | ≤0.39 | - | - | [6] |
| Leucomycin (Kitasamycin) | - | - | 0.78 | [9] |
Table 2: In Vitro Activity against Other Clinically Relevant Bacteria
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Citation(s) |
| Escherichia coli | Josamycin | - | - | 1.6 - 100 | [8] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in antimicrobial susceptibility testing. The following are detailed methodologies for the two most common methods.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. The following protocol is a generalized procedure based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for Broth Microdilution MIC Determination.
Detailed Steps:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the antibiotic in a suitable solvent.[13] Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[12][13]
-
Inoculum Preparation: From a fresh culture of the test bacterium, prepare a suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[12] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14]
Agar Dilution Method
The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously. The protocol is based on CLSI guidelines.[11][15][16]
Experimental Workflow: Agar Dilution MIC Assay
Caption: Workflow for Agar Dilution MIC Determination.
Detailed Steps:
-
Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a specific concentration of the antimicrobial agent. This is done by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates.[15][16]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[11]
-
Inoculation: Using an inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including a growth control plate without any antibiotic.[15]
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar.[11]
Signaling Pathways
Recent studies have begun to elucidate the effects of macrolide antibiotics on cellular signaling pathways, particularly in mammalian cells, which may contribute to their immunomodulatory and other non-antibiotic effects.
Josamycin and the MAPK Signaling Pathway
Research has indicated that josamycin can modulate the mitogen-activated protein kinase (MAPK) signaling cascade.[17] Specifically, it has been shown to have an effect on the p38 MAPK pathway.[17] Knockdown of genes involved in the p38 MAPK signaling pathway, such as MAP3K4, has been shown to sensitize cells to josamycin.[17] This suggests a potential interaction between josamycin and this key cellular signaling pathway, which is involved in inflammation and other cellular processes.
Josamycin's Influence on the p38 MAPK Signaling Pathway
Caption: Josamycin's potential interaction with the p38 MAPK pathway.
This compound and Cellular Signaling
Currently, there is a lack of specific information in the scientific literature regarding the direct effects of this compound on cellular signaling pathways. Further research is needed to elucidate any potential immunomodulatory or other non-antibiotic effects of this specific leucomycin component.
Conclusion
Josamycin is a well-characterized 16-membered macrolide antibiotic with demonstrated in vitro activity against a range of Gram-positive bacteria. Specific quantitative data for this compound remains limited, with most available information pertaining to the broader leucomycin/kitasamycin complex. While both compounds share a common mechanism of action by inhibiting bacterial protein synthesis, further direct comparative studies are necessary to definitively establish the relative potency and spectrum of this compound. The observation that josamycin may modulate the p38 MAPK signaling pathway opens avenues for further investigation into the non-antibiotic effects of this macrolide. Future research should focus on isolating and characterizing the individual components of the leucomycin complex, including this compound, to provide a more precise understanding of their respective antibacterial activities and potential interactions with cellular signaling pathways.
References
- 1. What is the mechanism of Kitasamycin? [synapse.patsnap.com]
- 2. What is the mechanism of Kitasamycin Tartrate? [synapse.patsnap.com]
- 3. What is Kitasamycin Tartrate used for? [synapse.patsnap.com]
- 4. [Synergism of josamycin and oxidation against Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Josamycin | CAS 16846-24-5 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. protocols.io [protocols.io]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. journals.asm.org [journals.asm.org]
- 17. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antibiotic Effect of Leucomycin V and Clarithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the post-antibiotic effect (PAE) of Leucomycin V and the widely-used macrolide, clarithromycin. The PAE, the continued suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter in optimizing dosing regimens and predicting clinical efficacy. While direct experimental data on the PAE of this compound is limited in publicly available literature, this guide leverages data from closely related 16-membered macrolides, namely spiramycin and josamycin, to provide a substantive comparison with the 14-membered macrolide, clarithromycin.
Executive Summary
Clarithromycin exhibits a significant post-antibiotic effect against key respiratory and skin pathogens. For Staphylococcus aureus, the PAE of clarithromycin is approximately 4 to 5 hours. Against Streptococcus pneumoniae, clarithromycin demonstrates a PAE in the range of 2.3 to 3.9 hours. Data on closely related 16-membered macrolides suggest that this compound would likely exhibit a prolonged PAE, potentially exceeding that of clarithromycin, particularly against Staphylococcus aureus. Spiramycin, a structurally similar macrolide to this compound, has shown a remarkable PAE of up to 9 hours against S. aureus. Another related compound, josamycin, displayed a PAE of up to 2.9 hours against both S. aureus and S. pneumoniae. These findings suggest that the 16-membered ring structure of this compound may contribute to a more sustained suppression of bacterial regrowth compared to the 14-membered ring of clarithromycin.
Quantitative Data Comparison
The following tables summarize the available experimental data on the post-antibiotic effect of clarithromycin and related macrolides.
Table 1: Post-Antibiotic Effect (PAE) against Staphylococcus aureus
| Antibiotic | Concentration | Exposure Time | PAE (hours) | Reference |
| Clarithromycin | 0.5 µg/mL | 1 mass doubling | 4 - 5 | [1] |
| Spiramycin | 4 x MIC | 3 hours | 9 | [2][3] |
| Josamycin | 10 x MIC | 1 hour | 0.5 - 2.9 | [4] |
Table 2: Post-Antibiotic Effect (PAE) against Streptococcus pneumoniae
| Antibiotic | Concentration | Exposure Time | PAE (hours) | Reference |
| Clarithromycin | 10 x MIC | 1 hour | 2.3 - 3.9 | |
| Josamycin | 10 x MIC | 1 hour | 0.5 - 2.9 | [4] |
Experimental Protocols
The determination of the post-antibiotic effect is crucial for understanding the pharmacodynamic properties of an antibiotic. Below is a detailed methodology for a typical in vitro PAE experiment.
In Vitro Post-Antibiotic Effect (PAE) Determination
1. Bacterial Strains and Culture Conditions:
-
Clinically relevant strains of bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) are used.
-
Bacteria are cultured in appropriate broth media (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) to the logarithmic phase of growth (approximately 10^6 to 10^7 CFU/mL).
2. Antibiotic Exposure:
-
The bacterial culture is divided into test and control groups.
-
The test group is exposed to the antibiotic (e.g., this compound, clarithromycin) at a specific concentration, typically a multiple of the Minimum Inhibitory Concentration (MIC) (e.g., 4x MIC, 10x MIC).
-
The exposure duration is standardized (e.g., 1 or 2 hours).
3. Antibiotic Removal:
-
After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by one of two methods:
-
Dilution: The culture is diluted 1:1000 in pre-warmed, antibiotic-free broth.
-
Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the antibiotic-containing supernatant is discarded, and the cells are washed with fresh, antibiotic-free broth. This process is repeated to ensure complete removal of the drug.
-
4. Monitoring Bacterial Regrowth:
-
Both the test and control (unexposed) cultures are incubated under optimal growth conditions.
-
The bacterial growth is monitored over time by determining the number of viable bacteria (CFU/mL) at regular intervals (e.g., every hour). This is done by plating serial dilutions of the cultures onto appropriate agar plates.
5. PAE Calculation:
-
The PAE is calculated using the following formula: PAE = T - C
-
T is the time required for the count of CFU/mL in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C is the time required for the count of CFU/mL in the control culture to increase by 1 log10.
-
Visualizations
Experimental Workflow for PAE Determination
Caption: Workflow for in vitro PAE determination.
Signaling Pathway: Macrolide Mechanism of Action
Caption: Macrolide inhibition of protein synthesis.
Conclusion
References
- 1. Molecular Investigation of the Postantibiotic Effects of Clarithromycin and Erythromycin on Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Sub-inhibitory and post-antibiotic effects of spiramycin and erythromycin on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Leucomycin V and Other 16-Membered Macrolides
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed structural and functional comparison of Leucomycin V with other prominent 16-membered macrolide antibiotics, namely Josamycin, Tylosin, and Spiramycin. For a broader context, the well-characterized 14-membered macrolide, Erythromycin, is also included in this comparison. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development by presenting objective data, supporting experimental evidence, and clear visual representations of molecular structures and analytical workflows.
Structural Overview
Macrolide antibiotics are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. The 16-membered macrolides represent a significant class of these compounds, primarily used in veterinary medicine, and are noted for certain advantages over their 14- and 15-membered counterparts, including better gastrointestinal tolerance and activity against some resistant bacterial strains.[1][2]
The core structure of these antibiotics is the 16-membered lactone ring. Variations in the substituents on this ring and the nature and number of attached sugar moieties lead to differences in their physicochemical properties and biological activities.
This compound , produced by Streptomyces kitasatoensis, serves as the focal point of this comparison.[3] It is structurally related to other members of the leucomycin complex. Josamycin , also known as Leucomycin A3, is a closely related compound produced by Streptomyces narbonensis.[4][5][6] Tylosin , a fermentation product of Streptomyces fradiae, is a mixture of four related compounds, with Tylosin A being the major component.[7][8][9] Spiramycin is a mixture of three macrolides (Spiramycin I, II, and III) produced by Streptomyces ambofaciens, with Spiramycin I being the primary component.[10] Erythromycin , a 14-membered macrolide, is included as a benchmark for comparison.[11]
Physicochemical Properties
The physicochemical properties of macrolides, such as molecular weight, solubility, and pKa, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key physicochemical data for this compound and the selected comparative macrolides.
| Property | This compound | Josamycin | Tylosin A | Spiramycin I | Erythromycin A |
| Molecular Formula | C35H59NO13[3] | C42H69NO15[5] | C46H77NO17[7][12] | C43H74N2O14[10][13][14] | C37H67NO13[15] |
| Molecular Weight ( g/mol ) | 701.8[3] | 828.0[5][16] | 916.1[7][12] | 843.05[13][14] | 733.93[2] |
| pKa | ~13.06 (Predicted)[17] | 7.1[18] | 7.73[8] | N/A | 8.8[19] |
| Water Solubility | Sparingly soluble | Sparingly soluble[20] | Slightly soluble[21] | Slightly soluble[14] | Poorly water-soluble[19] |
| LogP (Octanol/Water) | 0.84560 (Predicted) | 2.9 (Predicted)[5] | N/A | 2.1 (Predicted)[10] | 3.1[19] |
Biological Activity
Macrolide antibiotics exert their bacteriostatic effect by inhibiting protein synthesis through reversible binding to the 50S subunit of the bacterial ribosome.[11][22] The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound and the other macrolides against a selection of bacterial strains. MIC values are a measure of the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism.
| Microorganism | This compound (µg/mL) | Josamycin (µg/mL) | Tylosin A (µg/mL) | Spiramycin I (µg/mL) | Erythromycin A (µg/mL) |
| Staphylococcus aureus | N/A | ≤0.39[16] | 0.5 - >128[22] | 0.5 - 8[23] | IC50=1.5 |
| Streptococcus pyogenes | N/A | ≤0.39[16] | N/A | N/A | N/A |
| Streptococcus pneumoniae | N/A | ≤0.39[16] | N/A | 0.5 - 8[23] | N/A |
| Mycoplasma gallisepticum | N/A | N/A | 0.004 - 4[24][25][26] | N/A | N/A |
| Bacillus subtilis | N/A | N/A | N/A | 0.5 - 8[23] | N/A |
| Micrococcus luteus | N/A | N/A | N/A | 0.5 - 8[23] | N/A |
Note: N/A indicates that specific, directly comparable data was not available in the searched sources. The activity of macrolides can be highly strain-dependent.
Experimental Protocols for Structural Elucidation
The determination of the complex three-dimensional structures of macrolide antibiotics relies on advanced analytical techniques. The two primary methods employed are X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.
X-ray Crystallography
Principle: X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. A crystallized sample of the macrolide is irradiated with a beam of X-rays. The diffraction pattern produced by the scattering of X-rays from the electron clouds of the atoms in the crystal is recorded. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the precise arrangement of atoms can be deduced.
Methodology:
-
Crystallization: A highly purified sample of the macrolide antibiotic is dissolved in a suitable solvent system, and crystals are grown under controlled conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using computational methods. An initial model of the structure is built and then refined against the experimental data to obtain the final, high-resolution atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and chemical environment of molecules in solution. It is based on the quantum mechanical magnetic properties of atomic nuclei. When placed in a strong magnetic field, atomic nuclei with a non-zero spin absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the local chemical environment, allowing for the determination of molecular structure and conformation.
Methodology:
-
Sample Preparation: A small amount of the purified macrolide is dissolved in a suitable deuterated solvent to avoid interference from solvent protons.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. A variety of one-dimensional (e.g., ¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are performed to establish through-bond and through-space correlations between different nuclei.
-
Spectral Analysis and Structure Elucidation: The chemical shifts, coupling constants, and cross-peak intensities from the NMR spectra are analyzed. This information is used to piece together the molecular fragments, determine the stereochemistry, and define the three-dimensional conformation of the macrolide in solution.
Visualized Structural Relationships and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the structural relationships between the compared macrolides and a general workflow for their analysis.
Caption: Hierarchical relationship of the compared macrolide antibiotics.
Caption: General experimental workflow for macrolide analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Josamycin | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. josamycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tylosin | 1401-69-0 [chemicalbook.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Spiramycin I | C43H74N2O14 | CID 5289394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Erythromycin - Wikipedia [en.wikipedia.org]
- 12. medkoo.com [medkoo.com]
- 13. scbt.com [scbt.com]
- 14. toku-e.com [toku-e.com]
- 15. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Josamycin | CAS 16846-24-5 | Cayman Chemical | Biomol.com [biomol.com]
- 17. This compound CAS#: 22875-15-6 [chemicalbook.com]
- 18. Josamycin [drugfuture.com]
- 19. researchgate.net [researchgate.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. glpbio.com [glpbio.com]
- 22. Tylosin - Wikipedia [en.wikipedia.org]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Frontiers | Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Leucomycin V: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Leucomycin V is critical for laboratory safety and to mitigate the risk of antimicrobial resistance. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound in research and drug development settings.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be aware of its potential hazards. Leucomycin is classified as harmful if swallowed[1]. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, is mandatory. In case of accidental ingestion, seek immediate medical attention[1].
Quantitative Data and Hazard Profile
| Characteristic | Data/Information | Citation |
| Hazard Classification | Harmful if swallowed. | [1] |
| Primary Disposal Concern | Environmental contamination and potential for antimicrobial resistance. | [2] |
| Thermal Stability | No specific decomposition temperature is provided; therefore, it should be treated as potentially heat-stable. | [1] |
| Waste Classification | Considered hazardous chemical waste. | [2] |
Experimental Protocols for Disposal
The recommended disposal procedure for this compound treats it as a hazardous chemical waste. This approach is based on general guidelines for antibiotic disposal in a laboratory setting and the specific information available in its Safety Data Sheet (SDS). Autoclaving is not recommended as a sole disposal method without specific data confirming its effectiveness in degrading this compound[2][3].
Step-by-Step Disposal Procedure:
-
Segregation of Waste: All materials contaminated with this compound, including pure substance, stock solutions, used cell culture media, and contaminated labware (e.g., pipette tips, tubes), must be segregated from general laboratory waste.
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated powders and labware, in a designated, clearly labeled, and leak-proof hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound, such as stock solutions and used media, in a separate, sealed, and appropriately labeled hazardous waste container[2][4]. Do not pour any antibiotic-containing solutions down the drain[3].
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.
-
Storage: Store the hazardous waste containers in a designated, secure area away from general lab traffic, pending pickup by a certified hazardous waste disposal service.
-
Disposal: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company. Ensure that the disposal method complies with all local, regional, and national regulations[1][5].
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
